4-(3-chlorophenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBOVXXJALCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439946 | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95750-97-3 | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-chlorophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details plausible synthetic routes, predicted spectral characteristics, and explores the reactivity of this compound. Furthermore, it discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Safety and handling considerations based on analogous compounds are also presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery.[3][4] Within this important class of compounds, this compound (Figure 1) represents a key building block for the synthesis of targeted therapeutics.[2] Its structural features, including the 4-aryl substitution and the 5-amino group, provide opportunities for diverse chemical modifications to modulate its biological activity and pharmacokinetic properties. This guide offers an in-depth exploration of the chemical properties and synthetic strategies related to this promising molecule.
Figure 2: A conceptual workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the interplay of the pyrazole ring, the amino group, and the chlorophenyl substituent.
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Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution. However, the electron-donating amino group at the 5-position and the electron-withdrawing chlorophenyl group at the 4-position will influence the regioselectivity of such reactions. Halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the 4-position, suggesting this is an activated site for electrophilic attack. [5]
-
Amino Group: The 5-amino group is nucleophilic and can react with various electrophiles. This allows for the introduction of a wide range of functional groups, which is a key strategy in medicinal chemistry for modulating the compound's properties. For example, acylation, alkylation, and the formation of ureas and sulfonamides are common transformations.
-
Chlorophenyl Group: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in transition metal-catalyzed cross-coupling reactions, offering another avenue for structural diversification.
Spectral Analysis (Predicted)
Due to the lack of published experimental spectra for this compound, the following are predicted characteristics based on the analysis of structurally similar pyrazole derivatives found in the literature. [1][6]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (pyrazole) | 11.0 - 13.0 | br s | The chemical shift of the pyrazole NH proton can be highly variable and is dependent on solvent and concentration. |
| Aromatic CH | 7.2 - 7.6 | m | The protons on the 3-chlorophenyl ring will appear as a complex multiplet. |
| Pyrazole CH | ~7.8 | s | The proton at the 3-position of the pyrazole ring. |
| NH₂ | 5.0 - 6.0 | br s | The amino protons are typically broad and their chemical shift is solvent-dependent. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (pyrazole) | 140 - 155 |
| C-Cl (aromatic) | 133 - 135 |
| C-NH₂ (pyrazole) | 145 - 150 |
| Aromatic CH | 125 - 130 |
| Pyrazole CH | 120 - 125 |
| C-Aryl (pyrazole) | 110 - 115 |
IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (pyrazole) | 1580 - 1620 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-Cl stretch | 700 - 800 | Strong |
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the isotopic pattern of a single chlorine atom. The protonated molecule [M+H]⁺ would be observed at m/z 194.
Applications in Drug Discovery
The 4-aryl-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of various therapeutic agents. Its utility as a key intermediate in the synthesis of kinase inhibitors for cancer treatment has been noted. [2]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The amino group at the 5-position provides a convenient handle for introducing substituents that can interact with the ATP-binding site of kinases.
Furthermore, derivatives of this scaffold have been explored for their potential as anti-inflammatory and antimicrobial agents. [2]The ability to readily modify the structure allows for the optimization of activity against specific biological targets while fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.
Figure 3: Potential applications of this compound in drug discovery.
Safety and Handling
Specific safety and toxicity data for this compound are not available. Therefore, it is crucial to handle this compound with the appropriate precautions for a research chemical of unknown toxicity. Safety data for analogous compounds, such as other aminopyrazole derivatives, suggest that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [7] Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention. A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The plausible synthetic routes, predicted spectral properties, and known reactivity of the pyrazole and amino functionalities offer a solid foundation for its use in the design and synthesis of novel therapeutic agents. As research in this area continues, a more complete understanding of the chemical and biological properties of this promising molecule is anticipated.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 15). ACS Publications. Retrieved January 18, 2026, from [Link]
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SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]
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Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023, November 15). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. (2023, November 15). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2019, October 1). ResearchGate. Retrieved January 18, 2026, from [Link]
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Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Technical Guide to 4-(3-chlorophenyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Aminopyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. The introduction of an amino group to the pyrazole ring, yielding the aminopyrazole moiety, further enhances its drug-like properties by providing a key hydrogen bond donor and a site for further chemical modification.
Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. A significant area of interest lies in their application as kinase inhibitors. The aminopyrazole core can effectively mimic the hinge-binding motif of ATP, enabling potent and often selective inhibition of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.
This guide focuses specifically on the 4-(3-chlorophenyl)-1H-pyrazol-5-amine isomer. The placement of the 3-chlorophenyl group at the 4-position of the pyrazole ring is anticipated to influence the molecule's conformational preferences and its interactions with biological targets, potentially offering a unique pharmacological profile compared to other isomers.
Proposed Synthesis of this compound
Given the absence of a commercially available source for this compound, a robust and efficient synthetic route is paramount for its investigation. A plausible and well-precedented approach involves the condensation of a β-ketonitrile with hydrazine. This classical method for pyrazole synthesis is versatile and generally provides good yields.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to (3-chlorophenyl)malononitrile and a suitable formylating agent as key starting materials.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(3-chlorophenyl)acetonitrile
This starting material can be prepared from 3-chlorobenzyl chloride via nucleophilic substitution with sodium cyanide.
-
Materials: 3-chlorobenzyl chloride, sodium cyanide, dimethyl sulfoxide (DMSO), water.
-
Procedure:
-
Dissolve sodium cyanide in a minimal amount of water and add it to a solution of 3-chlorobenzyl chloride in DMSO.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3-chlorophenyl)acetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 2-(3-chlorophenyl)-3-oxopropanenitrile
This β-ketonitrile intermediate is synthesized via a Claisen condensation of 2-(3-chlorophenyl)acetonitrile with ethyl formate.
-
Materials: 2-(3-chlorophenyl)acetonitrile, ethyl formate, sodium ethoxide, absolute ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add 2-(3-chlorophenyl)acetonitrile dropwise at 0 °C.
-
After the addition is complete, add ethyl formate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude 2-(3-chlorophenyl)-3-oxopropanenitrile can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Synthesis of this compound
The final step involves the cyclization of the β-ketonitrile with hydrazine.
-
Materials: 2-(3-chlorophenyl)-3-oxopropanenitrile, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the crude 2-(3-chlorophenyl)-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is crucial for guiding its handling, formulation, and further development. The following properties for this compound have been estimated using computational models and by analogy to similar structures.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 193.63 g/mol | Compliant with Lipinski's rule of five, favoring good absorption and permeation. |
| LogP | ~2.5 - 3.0 | Indicates good membrane permeability and a balance between solubility and lipophilicity. |
| pKa (basic) | ~4.0 - 5.0 (amino group) | The amino group will be partially protonated at physiological pH, influencing solubility and receptor interactions. |
| pKa (acidic) | ~10.0 - 11.0 (pyrazole NH) | The pyrazole NH is weakly acidic and can act as a hydrogen bond donor. |
| Hydrogen Bond Donors | 2 (NH2, NH) | Contributes to target binding and aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (N in pyrazole) | Participates in interactions with biological targets. |
| Polar Surface Area | ~50 - 60 Ų | Suggests good oral bioavailability. |
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-aryl-5-aminopyrazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. The amino group at the 5-position and the adjacent pyrazole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors.
The 3-chlorophenyl substituent at the 4-position is expected to project into the hydrophobic pocket of the kinase active site. The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.
Caption: Putative binding mode of this compound in a kinase active site.
Potential Kinase Targets:
Based on the activity of structurally related compounds, this compound could be investigated as an inhibitor of various kinase families, including but not limited to:
-
Tyrosine Kinases: Src family kinases, Abl, EGFR, VEGFR.
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Serine/Threonine Kinases: CDKs, MAP kinases, Aurora kinases.
Characterization and Quality Control
Once synthesized, a thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be pivotal in confirming the chemical structure and the isomeric purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups present in the molecule, such as the N-H and C-Cl bonds.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.
Future Directions and Self-Validating Systems
The exploration of this compound opens up several avenues for further research. A self-validating system for its development would involve a cyclical process of design, synthesis, and testing.
An In-Depth Technical Guide to 4-(3-Chlorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its core molecular structure, physicochemical properties, and established methods for its synthesis and characterization. This document highlights the compound's strategic importance as a privileged scaffold, particularly in the development of next-generation kinase inhibitors for oncology. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in leveraging advanced chemical intermediates for therapeutic innovation.
Core Molecular Profile
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a versatile and highly valued scaffold in medicinal chemistry.[1][2] The strategic placement of the 3-chlorophenyl group at the C4 position and an amine group at the C5 position creates a molecule with specific steric and electronic properties, making it an ideal starting point for chemical library synthesis.
Nomenclature and Chemical Identifiers
A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental reproducibility. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 95750-97-3 | [3] |
| Molecular Formula | C₉H₈ClN₃ | [3][4][5] |
| InChI Key | AKBOVXXJALCPNM-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | [4] |
Molecular Structure
The molecular architecture features a planar pyrazole ring, which facilitates aromatic interactions, and key functional groups capable of forming hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. This dual capacity is critical for its utility in designing molecules that bind effectively to biological targets like enzyme active sites.[3]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its solubility, stability, and pharmacokinetic behavior. The predicted and measured properties of this compound are consistent with its role as a drug-like building block.
| Property | Value | Source |
| Molecular Weight | 193.64 g/mol | [5] |
| Monoisotopic Mass | 193.04068 Da | [4] |
| Physical Form | Solid | |
| Predicted Boiling Point | 423.8 ± 35.0 °C | [3] |
| Predicted XlogP | 2.1 | [4] |
| Storage Conditions | Room temperature, dry, light-proof | [3] |
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery.[2] This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for developing novel therapeutics. The value of the pyrazole core is validated by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celebrex® and the kinase inhibitors Ibrutinib and Ruxolitinib.[2][6]
This compound is particularly valuable for the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. This molecule provides a rigid core that correctly orients the 3-chlorophenyl group for insertion into hydrophobic pockets of the ATP-binding site of many kinases, while the 5-amino group serves as a crucial attachment point for side chains that can be modified to enhance potency and selectivity.[3]
Synthesis and Mechanistic Insights
The synthesis of substituted 5-aminopyrazoles is a well-established field in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile equivalent with hydrazine. For this compound, a logical synthetic route starts from 3-chlorobenzaldehyde and malononitrile.
Representative Synthesis Protocol
This protocol is a representative example based on established methodologies for analogous compounds.[6][7] Self-validation: The progress of this reaction can be reliably monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using standard analytical techniques as described in Section 4.
-
Step 1: Knoevenagel Condensation.
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a mild base such as piperidine (0.1 eq).
-
Stir the mixture at room temperature. The reaction progress is monitored by TLC until the starting aldehyde is consumed.
-
Causality: The base deprotonates the acidic methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields (3-chlorobenzylidene)malononitrile.
-
-
Step 2: Michael Addition and Cyclization.
-
To the reaction mixture from Step 1, add hydrazine hydrate (1.1 eq) dropwise. Caution: this reaction can be exothermic.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC for the formation of the final product.
-
Causality: Hydrazine acts as a nucleophile in a Michael addition to the activated double bond of the intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks one of the nitrile groups, leading to the formation of the pyrazole ring after tautomerization.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Plausible Reaction Mechanism
Caption: Plausible reaction mechanism for the synthesis of the target compound.
Structural Elucidation and Quality Control
Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring (typically in the 7.0-7.5 ppm range with complex splitting patterns), a singlet for the C3 proton of the pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.
-
¹³C NMR: The spectrum should reveal nine distinct carbon signals, including four for the pyrazole ring and six for the chlorophenyl substituent (with two signals potentially overlapping).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ at approximately m/z 194.0480, consistent with the formula C₉H₉ClN₃⁺. The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the M and M+2 peaks) would provide definitive confirmation.[4]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, with typical acceptance criteria for drug discovery intermediates being >95%.
Applications in Drug Discovery & Development
The primary application of this compound is as a versatile intermediate in the synthesis of screening libraries for drug discovery campaigns.[3] Its structure is pre-validated by its presence in known bioactive molecules, increasing the probability of identifying hits in high-throughput screens.
Caption: Role of the title compound in a typical drug discovery workflow.
Beyond kinase inhibitors, this scaffold is also explored for developing novel anti-inflammatory and antimicrobial agents, leveraging the broad biological activities associated with the pyrazole core.[3][8]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[3]
-
Toxicity: While specific toxicity data is limited, related aminopyrazole compounds may cause skin, eye, and respiratory irritation. Harmful if swallowed.[9] A full review of the Safety Data Sheet (SDS) is mandatory before handling.
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Biological activity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives.
An In-depth Technical Guide to the Biological Activity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the biological activities associated with a specific subclass: this compound derivatives. We will explore the synthetic pathways to access this scaffold, delve into their significant anticancer and antimicrobial properties, and touch upon other potential therapeutic applications. The narrative is grounded in established scientific literature, with a focus on structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to empower researchers in the field of drug discovery and development.
Introduction: The Prominence of the Pyrazole Scaffold
Heterocyclic compounds are of immense interest in drug discovery, and among them, the pyrazole ring system stands out for its versatility. Pyrazole derivatives are known to exhibit a wide spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2][3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing physicochemical properties like lipophilicity and solubility, which are critical for drug-likeness.[5] Furthermore, the nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5]
This guide focuses on the 4-aryl-1H-pyrazol-5-amine scaffold, a privileged structure in its own right. The presence of an amine group at the 5-position and an aryl group at the 4-position provides a versatile platform for further chemical modifications to fine-tune biological activity. Specifically, we will use the 4-(3-chlorophenyl) substitution as a representative example to explore the therapeutic potential of this class of compounds. The electron-withdrawing nature of the chlorine atom on the phenyl ring can significantly influence the electronic properties of the molecule and its interactions with target proteins.
Synthesis of this compound Derivatives
The synthesis of 4-aryl-1H-pyrazol-5-amine derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketonitrile with hydrazine hydrate or its derivatives. The following is a general, representative protocol for the synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Anticancer Activity
A significant body of research has highlighted the potent anticancer activity of pyrazole derivatives.[3][6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][5][9] The 4-aryl-1H-pyrazol-5-amine scaffold is particularly promising in this regard.
Mechanism of Action in Cancer
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, many pyrazole-based compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and other protein kinases that are frequently dysregulated in cancer.[6] The general mechanism involves the pyrazole core acting as a scaffold that presents various substituents to fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and downstream signaling.
Visualization of a Generic Kinase Inhibition Pathway
Caption: Generic signaling pathway of kinase inhibition by pyrazole derivatives.
Quantitative Data on Cytotoxic Activity
The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivative | MCF-7 (Breast) | 0.01 | [6] |
| 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivative | NCI-H460 (Lung) | 0.03 | [6] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl) derivative | HepG-2 (Liver) | 6.78 | [3] |
| 3-aryl-4-alkylpyrazol-5-amine derivative (5h) | U-2 OS (Osteosarcoma) | 0.9 | [10][11] |
| 3-aryl-4-alkylpyrazol-5-amine derivative (5h) | A549 (Lung) | 1.2 | [10][11] |
| Pyrazolinyl-indole derivative (HD05) | Leukemia Cell Lines | 78.76% inhibition at 10 µM | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity
In addition to their anticancer properties, pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][13][14][15] The mechanism of their antimicrobial action is not as universally defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationships in Antimicrobial Pyrazoles
The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, the presence of specific halogenated phenyl rings and other heterocyclic moieties can enhance the potency and spectrum of activity. The 4-(3-chlorophenyl) group in our target compounds is a feature that has been associated with antimicrobial effects in related heterocyclic systems.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against selected microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [4] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [4] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [4] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microbial inoculum standardized to 0.5 McFarland
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyrazole derivatives in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Potential Biological Activities
The versatility of the pyrazole scaffold extends beyond anticancer and antimicrobial applications. Derivatives have been investigated for a range of other biological activities:
-
Anti-inflammatory Activity: Some pyrazole derivatives have shown potent anti-inflammatory effects, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core.[4]
-
Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress has been reported for several pyrazole compounds.[1][9][16]
-
Enzyme Inhibition: Pyrazole derivatives have been designed as selective inhibitors for various enzymes, including:
Structure-Activity Relationship (SAR) Summary
Based on the available literature, several key SAR insights can be drawn for 4-aryl-1H-pyrazol-5-amine derivatives:
-
Aryl Group at Position 4: The nature and substitution pattern of the aryl ring at the C4 position are critical for activity. Electron-withdrawing groups, such as the chloro group in our focus compounds, can enhance potency, likely by modulating the electronic properties of the pyrazole ring and influencing binding interactions.
-
Substituents on the Pyrazole Nitrogen (N1): Substitution at the N1 position can significantly impact activity. In many cases, an unsubstituted N1-H is favorable for forming hydrogen bonds with target proteins. However, the introduction of specific substituents can also lead to enhanced potency and selectivity.[23]
-
Amine/Amide Group at Position 5: The amine group at the C5 position is a key feature. It can be a crucial hydrogen bond donor and a site for further derivatization to explore SAR. Acylation of this amine to form amides has been a successful strategy in developing potent enzyme inhibitors.[20]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyrazole derivatives strongly suggests that this class of compounds is likely to possess potent anticancer and antimicrobial activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive target for medicinal chemists.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate detailed structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways responsible for their biological effects. With a systematic and multidisciplinary approach, these compounds hold significant promise for translation into clinically useful drugs.
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Whitepaper: The Pyrazole Scaffold as a Versatile Privileged Structure for Novel Therapeutic Target Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1][3] This technical guide provides an in-depth analysis of the key therapeutic target classes successfully modulated by pyrazole-containing compounds. We will explore the mechanistic basis for their activity against protein kinases, various enzyme families, and G-protein-coupled receptors (GPCRs), supported by quantitative data, validated experimental protocols, and detailed signaling pathway diagrams to empower researchers in the field of drug discovery and development.
Introduction: The Chemical Versatility of the Pyrazole Ring
The pyrazole ring is not merely a passive structural component; its electronic and steric properties are fundamental to its success in drug design.[3] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse and specific interactions within a target's binding pocket.[3] Furthermore, the pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or imidazole, offering advantages such as lower lipophilicity and improved metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1][3] This inherent versatility has led to the FDA approval of numerous pyrazole-based drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This guide will dissect the major target families where this scaffold has proven most impactful.
Protein Kinases: The Dominant Frontier for Pyrazole Inhibitors
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are among the most intensively pursued targets in oncology and inflammation research.[5][6] The pyrazole scaffold is a key privileged structure in the development of small molecule kinase inhibitors (PKIs), owing to its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[6][7]
Key Kinase Targets and Mechanisms
Pyrazole derivatives have demonstrated potent inhibitory activity against a broad spectrum of kinases, including both tyrosine kinases and serine/threonine kinases.[2][5][8]
-
Tyrosine Kinases:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.[9]
-
EGFR & HER-2: Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are frequently overexpressed in various cancers. Pyrazole derivatives have shown significant inhibitory activity against these targets.[10][11]
-
Bruton's Tyrosine Kinase (BTK): Drugs like Ibrutinib, which contains a pyrazole moiety, are used to treat certain types of cancers by inhibiting BTK.[1]
-
-
Serine/Threonine Kinases:
-
Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Several pyrazole-based compounds have shown potent inhibition of Aurora A kinase.[8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for cancer therapy. Pyrazole derivatives have been designed as selective CDK inhibitors.[7][8]
-
AKT (Protein Kinase B): A central node in cell survival and proliferation pathways, AKT is another significant target for pyrazole-based inhibitors.[5][8]
-
The following diagram illustrates a common signaling pathway targeted by kinase inhibitors.
Caption: A generalized G-protein-coupled receptor (GPCR) signaling pathway.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol describes a method for assessing the function of Gs or Gi-coupled receptors by measuring changes in the second messenger cyclic AMP (cAMP). The choice of this assay is based on its direct measurement of a key downstream signaling event, providing a functional readout of receptor activation or inhibition.
-
Cell Culture: Culture cells stably or transiently expressing the target GPCR in a 96-well or 384-well plate.
-
Compound Treatment: Remove the culture medium and add the pyrazole test compounds (for antagonists) followed by a known agonist. For agonists, add the test compounds directly. Include appropriate controls.
-
Cell Lysis: Incubate for a specified time (e.g., 30 minutes) at 37°C. Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF or LANCE).
-
Detection Reagent Addition: Add the detection reagents from the kit. These typically consist of a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the assay components to reach equilibrium.
-
Signal Reading: Read the plate on a compatible reader (e.g., a time-resolved fluorescence reader). The signal generated is inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis: Calculate the concentration of cAMP and plot it against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable adaptability has allowed for the development of potent and selective inhibitors against a wide range of therapeutic targets, most notably protein kinases and various enzyme families. [1][8][10]While its application in targeting GPCRs is less mature, the foundational chemistry and pharmacology are in place for future exploration. The continued success of pyrazole-containing drugs in the clinic underscores the value of this heterocycle. [1][3]Future research will likely focus on developing pyrazole derivatives with even greater selectivity, novel mechanisms of action (such as allosteric modulation or covalent inhibition), and applications in emerging therapeutic areas.
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
Abstract
4-(3-chlorophenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] While the precise mechanism of action for this specific molecule is not extensively elucidated in publicly available literature, its structural motifs strongly suggest a role as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases. This guide synthesizes the current understanding of related pyrazole derivatives to propose a putative mechanism of action for this compound, outlines potential downstream cellular consequences, and provides detailed experimental protocols to validate these hypotheses. The pyrazole core is a privileged structure in drug discovery, known for its ability to form critical hydrogen bonds and engage in aromatic interactions within the ATP-binding pockets of various kinases, thereby disrupting their catalytic activity and downstream signaling.[3][4]
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic diamine ring structure that serves as a foundational building block for a multitude of biologically active compounds.[1] Derivatives of this scaffold have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5][6] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity towards specific biological targets.[5] The subject of this guide, this compound, incorporates a chlorophenyl group, a common feature in kinase inhibitors that can enhance binding affinity and modulate pharmacokinetic properties.[5]
Proposed Mechanism of Action: Kinase Inhibition
Based on extensive research into structurally similar pyrazole-based compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.[3][4] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Molecular Target: The Kinase ATP-Binding Pocket
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to this compound, is a known pharmacophore for targeting the ATP-binding site of kinases.[4] The pyrazole ring can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP binding and subsequent phosphoryl transfer. The 5-amino group and the nitrogen atoms of the pyrazole ring are well-positioned to serve as hydrogen bond donors and acceptors, respectively.
Figure 1: Proposed interaction of this compound with a kinase ATP-binding pocket.
Potential Kinase Targets
While the specific kinases inhibited by this compound require experimental validation, several families are plausible targets based on the activity of related pyrazole derivatives:
-
Src Family Kinases (SFKs): Compounds like PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) are potent inhibitors of SFKs such as Src, Lck, and Fyn.[7] These kinases are involved in cell proliferation, survival, and migration.
-
Epidermal Growth Factor Receptor (EGFR): Some pyrazolopyrimidines act as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways like MAPK and PI3K/Akt.[8]
-
Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been used to develop inhibitors of CDKs, including those in the understudied PCTAIRE family, which are involved in cell cycle regulation.[4]
-
Abl Kinase: The pyrazolo[3,4-d]pyrimidine core is also found in inhibitors of Abl kinase, a key target in chronic myeloid leukemia.[7]
Downstream Cellular Consequences
The inhibition of key kinases by this compound would likely lead to several observable cellular effects, consistent with the anticancer and anti-inflammatory properties of many pyrazole derivatives.
Cell Cycle Arrest
Inhibition of CDKs can lead to cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cell division.[4] This is a common mechanism for anticancer agents.
Induction of Apoptosis
By blocking survival signals transduced by kinases such as Src and Akt, the compound may induce programmed cell death (apoptosis).[9] Some pyrazole derivatives have been shown to increase the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[9]
Figure 2: A logical flowchart of the proposed mechanism and downstream effects.
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed mechanism of action, a series of biochemical and cell-based assays should be employed.
Kinase Inhibition Assays
Objective: To identify the specific kinases inhibited by this compound and determine the potency of inhibition (IC50).
Methodology: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) that includes a broad range of kinases, with a focus on Src family, EGFR, CDKs, and Abl.
-
Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). c. Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specified time. d. Stop the reaction and add the detection reagent. e. Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Representative Data from a Hypothetical Kinase Screen
| Kinase Target | IC50 (µM) of this compound |
| Src | 0.5 |
| Lck | 0.8 |
| EGFR | 5.2 |
| CDK2 | 12.5 |
| Abl | 1.8 |
Cellular Target Engagement Assays
Objective: To confirm that the compound engages its target kinase(s) within a cellular context.
Methodology: Western Blot Analysis of Phosphorylated Substrates
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase, such as a triple-negative breast cancer cell line for Src inhibition[9]).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Src (Tyr416) for Src activation, or phospho-EGFR (Tyr1068) for EGFR). c. Also, probe a separate blot with an antibody for the total protein of the substrate to ensure equal loading. d. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, indicates target engagement and inhibition.
Cell-Based Phenotypic Assays
Objective: To evaluate the downstream cellular effects predicted by the proposed mechanism.
Methodology: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT or CellTiter-Glo® Assay): a. Seed cells in a 96-well plate and allow them to adhere. b. Treat with a dose range of the compound for 24, 48, and 72 hours. c. Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence. d. Calculate the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Treat cells with the compound at concentrations around the GI50 value. b. After treatment, harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI). c. Analyze the stained cells by flow cytometry. d. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
While the definitive mechanism of action for this compound requires further direct investigation, the existing body of literature on related pyrazole derivatives provides a strong foundation for a proposed mechanism centered on kinase inhibition. This guide has outlined this putative mechanism, its likely downstream cellular consequences, and a comprehensive set of experimental protocols to validate these hypotheses. The structural characteristics of this compound make it a compelling candidate for development as a targeted therapeutic, and the methodologies described herein provide a clear path for its further preclinical evaluation.
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Spectroscopic data (NMR, IR, Mass Spec) of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
This guide offers a detailed predictive analysis of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous pyrazole derivatives, to construct a reliable spectroscopic profile. This resource is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this and structurally related compounds.
Molecular Structure and Tautomerism
This compound possesses a pyrazole core substituted with a 3-chlorophenyl group at the C4 position and an amine group at the C5 position. A critical consideration for pyrazoles is the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate between N1 and N2. This rapid exchange, if fast on the NMR timescale, can lead to averaged signals for the C3 and C5 carbons and their attached protons.[1]
Caption: Molecular details and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the pyrazole ring proton, the aromatic protons of the 3-chlorophenyl group, and the protons of the amine and pyrazole NH groups. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H3 (pyrazole) | ~7.5 - 7.8 | Singlet (s) | The C3-H proton of the pyrazole ring. |
| Aromatic-H | ~7.2 - 7.5 | Multiplet (m) | Protons on the 3-chlorophenyl ring. |
| NH (pyrazole) | ~11.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O. Position is solvent and concentration dependent.[3] |
| NH₂ (amine) | ~4.0 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O. Position is solvent and concentration dependent.[4] |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]
-
Instrument Setup: Use a 300 or 500 MHz NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[4]
-
Data Acquisition: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[4]
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on pyrazole and benzene rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C5 (pyrazole) | ~150 - 155 | Carbon bearing the amine group. |
| C3 (pyrazole) | ~135 - 140 | |
| C4 (pyrazole) | ~100 - 105 | Carbon attached to the 3-chlorophenyl group. |
| C-Cl (aromatic) | ~133 - 136 | Carbon directly attached to chlorine. |
| Aromatic CH | ~120 - 130 | Aromatic carbons bearing hydrogen atoms. |
| Quaternary Aromatic C | ~135 - 140 | Aromatic carbon attached to the pyrazole ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR.
-
Instrument Setup: Use a corresponding frequency for carbon (e.g., 75 or 125 MHz).[4]
-
Data Acquisition: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to obtain an adequate signal-to-noise ratio.[4]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450 - 3300 | Medium-Strong, two bands for primary amine |
| N-H Stretch (pyrazole) | 3300 - 3100 | Medium, broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C=N Stretch (pyrazole) | 1640 - 1580 | Medium-Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-N Stretch | 1335 - 1250 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
The N-H stretching vibrations of primary amines typically appear as two distinct bands, corresponding to asymmetric and symmetric stretching.[5][6] The pyrazole N-H stretch is generally a broad absorption. The C-N stretching of aromatic amines is usually found in the 1335-1250 cm⁻¹ region.[5]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Molecular Ion and Fragmentation
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (193.04 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
The fragmentation of pyrazoles often involves the expulsion of HCN or N₂ from the molecular ion or the [M-H]⁺ ion.[7][8] The 3-chlorophenyl substituent will also influence the fragmentation pattern.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable reference for the synthesis, identification, and characterization of this compound and its derivatives. Researchers are encouraged to use this guide as a baseline for interpreting their own experimental data.
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Foreword: A Strategic Approach to Physicochemical Characterization
An In-depth Technical Guide to the Solubility and Stability of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of solubility and stability. These intrinsic properties govern a compound's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of This compound (CAS No: 95750-97-3), a member of the biologically significant pyrazole class of heterocyclic compounds.[1]
The protocols and rationale presented herein are designed not merely as procedural steps but as a self-validating system of inquiry. By understanding the causality behind each experimental choice, researchers can generate a robust and reliable physicochemical profile, enabling informed decisions in lead optimization, pre-formulation, and analytical method development.
Section 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a paramount factor influencing its absorption and, consequently, its efficacy.[2] A comprehensive understanding requires the determination of both thermodynamic and kinetic solubility. This section outlines a field-proven workflow for characterizing the solubility profile of this compound.
The Cornerstone of Solubility: The Shake-Flask Method
To determine the true equilibrium (thermodynamic) solubility, the shake-flask method remains the gold standard for its reliability and direct measurement of a saturated solution.[3][4] This method involves generating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period, ensuring that the dissolution and precipitation rates are equal.
Causality Behind Experimental Choices:
-
Solvent Selection: Aqueous buffers at physiologically relevant pH values (1.2, 4.5, 6.8, and 7.4) are chosen to simulate the conditions of the gastrointestinal tract, providing critical data for predicting oral bioavailability.[5] Common organic solvents (DMSO, Ethanol, Methanol) are included as they are frequently used in initial stock solution preparation for biological assays and early formulation work.[2]
-
Temperature Control: Experiments are conducted at 37 ± 1 °C to mimic human physiological temperature, providing data relevant to in vivo performance.[4]
-
Equilibration Time: A prolonged equilibration time (e.g., 24 to 72 hours) is necessary to ensure true equilibrium is reached, especially for poorly soluble compounds.[3][4]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL of pH 1.2 HCl buffer, pH 6.8 phosphate buffer, DMSO, etc.). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.[4]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution via high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid carryover, which would artificially inflate solubility results.
-
Quantification: Carefully aspirate the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of a pre-validated, stability-indicating HPLC-UV method.
-
Analysis: Analyze the diluted samples by HPLC-UV. The concentration of the dissolved compound is determined against a standard calibration curve. High-performance liquid chromatography (HPLC) is the preferred analytical tool as it can separate the parent compound from any potential impurities or degradants.[3]
Data Presentation: Thermodynamic Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl (pH 1.2) | 37 | Hypothetical Value | Hypothetical Value |
| Acetate Buffer (pH 4.5) | 37 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer (pH 6.8) | 37 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer (pH 7.4) | 37 | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
Note: The table presents a template for data. Actual experimental values must be populated.
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Section 2: Stability Profiling and Forced Degradation
Understanding a molecule's intrinsic stability is a regulatory requirement and is essential for developing robust formulations and defining storage conditions.[6][7] Forced degradation studies are designed to accelerate the degradation process, providing critical insights into potential degradation pathways and demonstrating the specificity of analytical methods.[8][9]
Causality Behind Experimental Choices:
-
Stress Conditions: A panel of stress conditions including acid, base, oxidation, heat, and light is used to cover the most common degradation pathways encountered during a product's lifecycle.[6][10] The goal is to induce a modest level of degradation (typically 10-20%) to allow for the reliable detection and identification of degradants without completely destroying the parent molecule.[9]
-
Analytical Method: A stability-indicating assay method (SIAM) is crucial.[11][12] This is typically a gradient reverse-phase HPLC method capable of separating the intact API from all process impurities and degradation products.[13]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 6, 24 hours). Neutralize the sample with 1N NaOH before analysis. The amine and pyrazole moieties may be susceptible to acid-catalyzed hydrolysis.[10]
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80°C. Sample at various time points. Neutralize the sample with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Sample at various time points. The electron-rich amine group is a potential site for oxidation, which could lead to N-oxide formation.[10]
-
Thermal Degradation: Expose both solid powder and the stock solution to dry heat (e.g., 105°C) in a calibrated oven.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light with aluminum foil.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/PDA method. The use of a photodiode array (PDA) detector is recommended to assess peak purity and to help identify degradants.
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 1N HCl, 80°C | 24 h | Hypothetical Value | Hypothetical Value | e.g., Major degradant at RRT 0.85 |
| Base Hydrolysis | 1N NaOH, 80°C | 24 h | Hypothetical Value | Hypothetical Value | e.g., Compound is highly labile |
| Oxidation | 6% H₂O₂, RT | 24 h | Hypothetical Value | Hypothetical Value | e.g., Formation of two minor degradants |
| Thermal (Solid) | 105°C | 72 h | Hypothetical Value | Hypothetical Value | e.g., No significant degradation |
| Photolytic | 1.2 M lux hrs | - | Hypothetical Value | Hypothetical Value | e.g., Slight discoloration, minor degradant |
Note: RRT = Relative Retention Time. The table presents a template for data. Actual experimental values must be populated.
Visualization: Plausible Degradation Pathways
The structure of this compound, featuring an aromatic amine and a pyrazole ring, suggests several potential degradation pathways under stress. The primary amine is susceptible to oxidation, while the heterocyclic ring system could be vulnerable to cleavage under harsh hydrolytic conditions.
Caption: Plausible degradation pathways under stress conditions.
Section 3: Summary and Recommendations
This guide outlines a systematic and robust methodology for assessing the fundamental physicochemical properties of this compound. A thorough execution of these protocols will yield a comprehensive data package detailing the compound's solubility across various relevant media and its stability profile under key environmental and chemical stresses.
Key Insights & Handling Recommendations:
-
Solubility: The pH-dependent solubility profile will be critical for selecting appropriate formulation strategies. If solubility is low in aqueous media, techniques such as salt formation, co-solvency, or amorphous solid dispersions may need to be explored.
-
Stability: The forced degradation studies will identify the compound's liabilities. For instance, if significant degradation occurs under oxidative conditions, the inclusion of antioxidants in a formulation and packaging under an inert atmosphere (e.g., nitrogen) would be warranted. If the compound is photolabile, light-protective packaging will be essential.
-
Analytical Method: The stability-indicating method developed during these studies is a valuable asset that must be used for all future quality control, release, and stability testing.[11]
By grounding experimental work in a deep understanding of scientific principles and regulatory expectations, researchers can confidently advance promising molecules like this compound through the development pipeline.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
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- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
- Annex 4.
- An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced Degrad
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
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A Senior Application Scientist's Guide to Pyrazole-Based Compounds in Medicinal Chemistry
Authored For: Drug Discovery & Development Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have cemented its role as a cornerstone in the development of numerous FDA-approved drugs.[3][4] This guide provides an in-depth exploration of the pyrazole core, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications. We will dissect the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on this indispensable molecular framework.
The Pyrazole Core: A Structural and Physicochemical Overview
The unique arrangement of the two nitrogen atoms within the five-membered ring imparts a distinct set of physicochemical properties to the pyrazole scaffold.[4][5] The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like, serving as a hydrogen bond acceptor.[4] This duality is fundamental to its ability to engage in diverse, high-affinity interactions with a multitude of biological targets.
The aromaticity of the pyrazole ring contributes to its stability, yet it possesses distinct electronic properties compared to a simple phenyl ring, often serving as a bioisostere to enhance potency or improve physicochemical properties like solubility and lipophilicity.[4] The positions on the ring (N1, C3, C4, C5) are all amenable to substitution, allowing for precise, three-dimensional exploration of a target's binding pocket. This inherent "tunability" is the primary reason for its prevalence in drug discovery programs.[6]
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Methodological & Application
Synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The 5-aminopyrazole moiety, in particular, is a versatile building block, offering multiple points for chemical modification and the ability to participate in crucial hydrogen bonding interactions with biological targets.[3][4] 4-(3-chlorophenyl)-1H-pyrazol-5-amine is a key intermediate in the synthesis of advanced pharmaceutical agents, notably as a precursor for kinase inhibitors in oncology research.[4] The strategic placement of the 3-chlorophenyl group at the 4-position of the pyrazole ring provides a valuable handle for modulating the steric and electronic properties of potential drug candidates, influencing their binding affinity and pharmacokinetic profiles.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The described methodology is based on the well-established and robust reaction of a β-ketonitrile with hydrazine, a cornerstone transformation for the construction of 5-aminopyrazoles.[5] The protocol is designed to be self-validating, with in-process controls and detailed characterization steps to ensure the identity and purity of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 3-(3-chlorophenyl)-3-oxopropanenitrile. This is followed by a cyclocondensation reaction with hydrazine hydrate to yield the target 5-aminopyrazole.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile
The synthesis of the β-ketonitrile intermediate is achieved via a Claisen condensation reaction between 3-chlorobenzonitrile and ethyl acetate, using a strong base such as sodium ethoxide.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Chlorobenzonitrile | Reagent grade, ≥98% |
| Ethyl acetate | Anhydrous, ≥99.5% |
| Sodium ethoxide | Reagent grade, ≥95% |
| Diethyl ether | Anhydrous, ≥99% |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Saturated sodium chloride solution (brine) | - |
| Anhydrous magnesium sulfate (MgSO₄) | - |
| Round-bottom flask | Three-necked, appropriate size |
| Reflux condenser | - |
| Dropping funnel | - |
| Magnetic stirrer and stir bar | - |
| Ice bath | - |
| Separatory funnel | - |
| Rotary evaporator | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Experimental Protocol
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: Cool the suspension in an ice bath. To the stirred suspension, add a solution of 3-chlorobenzonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes. The causality for the slow addition is to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(3-chlorophenyl)-3-oxopropanenitrile as a solid.
Part 2: Synthesis of this compound
The final step involves the cyclocondensation of the synthesized β-ketonitrile with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.[5]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-(3-Chlorophenyl)-3-oxopropanenitrile | Synthesized in Part 1 |
| Hydrazine hydrate | 80-85% aqueous solution |
| Ethanol | Reagent grade, 95% |
| Glacial acetic acid | Reagent grade, ≥99.7% |
| Round-bottom flask | Appropriate size |
| Reflux condenser | - |
| Magnetic stirrer and stir bar | - |
| Buchner funnel and filter paper | - |
| Melting point apparatus | - |
| NMR Spectrometer | e.g., 400 MHz |
| Mass Spectrometer | - |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) in a single portion.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The acidic catalyst facilitates the initial condensation and subsequent cyclization.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The disappearance of the starting β-ketonitrile spot indicates the completion of the reaction.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Figure 2: Simplified mechanism of 5-aminopyrazole formation.
Product Characterization (Self-Validation)
To ensure the synthesis of the correct product with high purity, the following characterization techniques are recommended:
-
Melting Point: Determine the melting point of the final product and compare it with literature values if available. A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 3-chlorophenyl group and the pyrazole ring, as well as a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, and C=C and C=N stretching of the aromatic and heterocyclic rings.
Quantitative Data Summary
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Typical Yield |
| 1 | 3-Chlorobenzonitrile | 1.0 | Ethyl acetate | 1.2 | Diethyl ether | 70-80% |
| 2 | 3-(3-Chlorophenyl)-3-oxopropanenitrile | 1.0 | Hydrazine hydrate | 1.2 | Ethanol | 85-95% |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By following the outlined procedures and employing the recommended characterization techniques, researchers can confidently produce this compound in high yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of other substituted 5-aminopyrazoles, making this a valuable resource for scientists in drug discovery and development.
References
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Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 957-987. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. European Journal of Medicinal Chemistry, 53, 233-254. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(3), 366. Available at: [Link]
-
MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
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-
EON Biotech. 3-(3-Chlorophenyl)-3-oxopropanenitrile – (21667-62-9). Available at: [Link]
-
PubChem. 3-(3-chlorophenyl)-3-oxopropanenitrile. Available at: [Link]
-
Organic Syntheses. Hydrazine hydrate. Available at: [Link]
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Application Notes and Protocols for Utilizing 4-(3-chlorophenyl)-1H-pyrazol-5-amine in Kinase Inhibition Assays
For: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] 4-(3-chlorophenyl)-1H-pyrazol-5-amine serves as a critical building block for the synthesis of such inhibitors, offering a versatile platform for generating compound libraries with diverse substitution patterns.[2] This guide provides an in-depth technical overview and detailed protocols for utilizing derivatives of this compound in a suite of kinase inhibition assays. We will delve into the rationale behind experimental design, from initial biochemical screening to cell-based target engagement, empowering researchers to effectively characterize the potency and mechanism of action of their novel pyrazole-based compounds.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The pyrazole ring system is particularly effective as a kinase inhibitor scaffold due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[4]
This compound is a key intermediate in the synthesis of a new generation of kinase inhibitors. Its primary amine and the phenyl ring provide two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Derivatives of similar aminopyrazoles have shown significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.[5][6][7]
This document will guide the user through the logical progression of experiments to characterize a novel inhibitor derived from this pyrazole scaffold, focusing on Aurora Kinase A and CDK2 as illustrative targets.
From Synthesis to Screening: A Validated Workflow
The journey from a synthetic precursor to a validated kinase inhibitor follows a structured path. The initial step involves the chemical modification of the this compound core to generate a library of candidate inhibitors. These candidates are then subjected to a tiered screening process to identify the most promising leads.
Figure 1: A comprehensive workflow for the development and characterization of kinase inhibitors derived from this compound.
Biochemical Kinase Inhibition Assays: Quantifying Potency
The initial evaluation of a novel inhibitor is typically performed in a biochemical assay using purified, recombinant kinase. This allows for the direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, providing a sensitive and robust method for determining inhibitor potency (IC50 values).[1]
Protocol: Aurora Kinase A Biochemical Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and provides a framework for assessing the inhibitory activity of pyrazole derivatives against Aurora Kinase A.[8]
Materials:
-
Recombinant human Aurora Kinase A (BPS Bioscience, #10294)
-
Kemptide substrate (5 mg/ml)[8]
-
5x Kinase Assay Buffer 1 (BPS Bioscience, #79316)[8]
-
ATP (500 µM)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Test inhibitor (derived from this compound) dissolved in 100% DMSO.
-
384-well white plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of the test inhibitor in 100% DMSO. A common starting concentration is 1 mM. Then, create a 10-fold dilution series.
-
Further dilute the inhibitor serial dilutions into 1x Kinase Assay Buffer to create 10x working stocks. The final DMSO concentration in the assay should not exceed 1%.[8]
-
-
Assay Setup (384-well plate):
-
Master Mix Preparation: For each 25 µl reaction, prepare a master mix containing:
-
6 µl of 5x Kinase Assay Buffer
-
0.5 µl of 500 µM ATP
-
1 µl of Kemptide (5 mg/ml)
-
5 µl of distilled water
-
-
Add 12.5 µl of the Master Mix to each well.
-
Inhibitor Addition: Add 2.5 µl of the 10x inhibitor working solution to the "Test Inhibitor" wells. Add 2.5 µl of 10% DMSO in 1x Kinase Assay Buffer to the "Positive Control" and "Blank" wells.[8]
-
Enzyme Addition: Dilute Aurora Kinase A to 5 ng/µl in 1x Kinase Assay Buffer.[8] Add 10 µl of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45 minutes.[8]
-
-
ADP Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Pyrazole-based | Aurora A | 0.16 µM[8] |
| Pyrazole-based | CDK2 | 24 nM[8] |
| Pyrazole-based | VEGFR-2 | 560 nM[3] |
| Ruxolitinib | JAK1/2 | ~3 nM[3] |
| Afuresertib | AKT1 | 0.02 nM[3] |
| Table 1: Representative IC50 values for various pyrazole-based kinase inhibitors against different kinase targets. This table illustrates the potential potency that can be achieved with this scaffold. |
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement
While biochemical assays are crucial for determining direct inhibitory potency, they do not recapitulate the complex environment of a living cell. Cell-based assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.
Protocol: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This assay is used to determine the cytotoxic or anti-proliferative effects of the test compound.
Materials:
-
Cancer cell line known to be sensitive to the target kinase (e.g., HCT116 for Aurora kinase inhibitors).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. The final DMSO concentration should be below 0.5%.[10]
-
Remove the old medium from the cells and add 100 µl of the medium containing the test inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol: Western Blot for Target Phosphorylation
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to measure the phosphorylation status of a known downstream substrate. For Aurora kinases, a key substrate is Histone H3 at Serine 10.[11]
Figure 2: Simplified signaling pathway showing Aurora kinase-mediated phosphorylation of Histone H3, a key event in mitotic progression, and its inhibition by a pyrazole-based inhibitor.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the reduction in substrate phosphorylation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3]
Procedure Outline:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).[12]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Troubleshooting and Experimental Considerations
-
Compound Solubility: Ensure the test compound is fully dissolved in DMSO and does not precipitate upon dilution in aqueous assay buffers or cell culture medium.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[10]
-
ATP Concentration: In biochemical assays, the IC50 value of an ATP-competitive inhibitor will be dependent on the ATP concentration. It is recommended to perform the assay at the Km value of ATP for the specific kinase.
-
Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate and a signal that is well within the dynamic range of the detection method.
-
Cell Line Selection: Choose cell lines where the target kinase is known to be a key driver of proliferation or survival for more relevant cellular assay results.
Conclusion
This compound is a valuable starting material for the development of potent and selective kinase inhibitors. By employing a systematic workflow of biochemical and cell-based assays, researchers can effectively characterize the inhibitory properties of novel compounds derived from this scaffold. The protocols and insights provided in this application note serve as a comprehensive guide for advancing pyrazole-based inhibitors from initial synthesis to preclinical evaluation.
References
- BenchChem. (2025).
- BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit, Catalog #79785.
- Promega Corporation. (n.d.). AURORA C Kinase Assay Protocol.
- MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(5), 1399.
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4132.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
- MySkinRecipes. (n.d.). This compound.
- Promega Corporation. (n.d.). Aurora B Kinase Assay.
- MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem.
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 15260.
- MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 13(11), 379.
- MDPI. (2022).
- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5734–5745.
- NIH. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 89.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit, Catalog #40321.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
- RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
- PubMed. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids as Potent Anticancer Agents. ACS Omega, 6(18), 12093–12108.
- NIH. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(15), 4987.
- Liang Tong Lab at Columbia University. (n.d.).
- NIH. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(36), 25169–25191.
- Journal of Applied Pharmaceutical Science. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(10), 132-149.
- PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2749–2754.
- Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
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- 2. mdpi.com [mdpi.com]
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- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive framework for the preclinical evaluation of pyrazole-based compounds as potential anticancer agents. The protocols detailed herein are designed to establish a robust understanding of a compound's cytotoxic and mechanistic properties, guiding further development. This document emphasizes the scientific rationale behind each experimental step, ensuring data integrity and reproducibility.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] In oncology, their unique structural features allow for interaction with a multitude of clinically relevant targets, leading to the development of potent and selective anticancer agents.[1][2][3][4] Numerous studies have highlighted the ability of pyrazole-containing molecules to inhibit key drivers of tumorigenesis, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and various signaling kinases, thereby inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1][2][5][6][7][8][9][10][11]
This guide outlines a logical, multi-step process for characterizing the anticancer profile of a novel pyrazole compound, beginning with an assessment of its cytotoxic potential and culminating in the elucidation of its mechanism of action.
Experimental Workflow: A Phased Approach to Characterization
A systematic evaluation is crucial to comprehensively understand the anticancer properties of a pyrazole compound. The following workflow is recommended:
Caption: A phased experimental workflow for evaluating pyrazole compounds.
Phase 1: Cytotoxicity Screening
The initial phase focuses on determining the cytotoxic potential of the pyrazole compound across a panel of relevant cancer cell lines.
Protocol 1: Preparation of Pyrazole Compound Stock Solutions
Proper handling and preparation of the test compound are fundamental for accurate and reproducible results.
Rationale: A high-concentration stock solution in a suitable solvent like DMSO allows for consistent and accurate serial dilutions into aqueous cell culture media, minimizing solvent-induced cytotoxicity.
Materials:
-
Novel pyrazole compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[12]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
On the day of the experiment, prepare working solutions by serially diluting the stock solution in complete cell culture medium. The final DMSO concentration in the culture should not exceed 0.5% (v/v) to prevent solvent toxicity.[12] A vehicle control (media with the equivalent final DMSO concentration) must be included in all experiments.[12]
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Rationale: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[1][13][14]
-
96-well cell culture plates
-
Complete cell culture medium
-
Pyrazole compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the pyrazole compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[12]
| Representative Pyrazole Compounds and their Reported IC50 Values | |||
| Compound Class | Target | Cancer Cell Line | IC50 (µM) |
| Pyrazole-Benzothiazole Hybrid | - | HT-29 (Colon) | 3.17[15] |
| Fused Pyrazole Derivative | EGFR/VEGFR-2 | HepG2 (Liver) | 0.31 - 0.71[5][8] |
| Pyrazole-Indole Hybrid | CDK2 | HepG2 (Liver) | 6.1[14] |
| Pyrazole Derivative | Tubulin | MCF-7 (Breast) | 0.042[1] |
Phase 2: Mechanistic Investigation
Following the confirmation of cytotoxicity, the next phase aims to elucidate the underlying mechanism of action.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Materials:
-
6-well plates
-
Cancer cells
-
Pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[16]
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle based on their DNA content. Many anticancer agents, including pyrazole derivatives targeting CDKs, induce cell cycle arrest.[7][18]
Materials:
-
6-well plates
-
Cancer cells
-
Pyrazole compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.[19][20][21]
Rationale: Pyrazole compounds often exert their anticancer effects by modulating signaling pathways that control cell survival, proliferation, and apoptosis, such as the PI3K/AKT, MAPK, and CDK pathways.[22][23][24][25][26] Western blotting can reveal changes in the phosphorylation status (activation) or total protein levels of key components of these pathways.
Key Signaling Pathways to Investigate for Pyrazole Compounds:
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. srrjournals.com [srrjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. [PDF] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | Semantic Scholar [semanticscholar.org]
- 19. medium.com [medium.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays with 4-(3-chlorophenyl)-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. This particular derivative is identified as a key intermediate in the synthesis of novel pharmaceutical agents, most notably as a building block for kinase inhibitors in oncology research[3].
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform essential cell-based assays to characterize the biological activity of this compound. The protocols herein are designed to be robust and self-validating, enabling the user to assess the compound's effects on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on specific intracellular signaling pathways.
Compound Handling and Preparation: Foundational Steps for Reproducible Data
Prior to initiating any cell-based assay, it is imperative to ensure the proper handling and preparation of this compound to maintain its integrity and ensure accurate, reproducible results.
Physicochemical Properties:
Protocol for Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its broad solubilizing capacity for organic molecules.
-
Stock Concentration: Prepare a 10 mM stock solution of the compound in cell culture-grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 193.63 g/mol ), dissolve 1.9363 mg of the compound in 1 mL of DMSO.
-
Solubilization: Ensure complete dissolution of the compound by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
-
Final Working Concentrations: When preparing working concentrations for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) in all experiments.
Application Note 1: Assessing Cytotoxicity and Anti-proliferative Effects using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] This assay is fundamental in determining the cytotoxic or cytostatic potential of a test compound.
Principle of the MTT Assay:
In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol for MTT Assay:
Materials:
-
Selected cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Hypothetical Dose-Response Data:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.3 ± 4.8 |
| 10 | 25.1 ± 3.9 |
| 25 | 10.8 ± 2.5 |
| 50 | 5.2 ± 1.8 |
| 100 | 2.1 ± 1.1 |
Application Note 2: Detection of Apoptosis Induction with the Caspase-Glo® 3/7 Assay
A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for detecting the activity of these caspases.[13]
Principle of the Caspase-Glo® 3/7 Assay:
The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[13] When the Caspase-Glo® 3/7 reagent is added to the cells, it causes cell lysis, releasing the caspases. If caspases-3 and/or -7 are active, they cleave the substrate, releasing a substrate for luciferase (aminoluciferin). This results in the generation of a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[13]
Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptotic pathway initiated by a compound.
Detailed Protocol for Caspase-Glo® 3/7 Assay:
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescence assays)
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density (e.g., 10,000 cells/well in 100 µL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration and 2x IC50 from the MTT assay) for a relevant time period (e.g., 6, 12, or 24 hours).
-
Include a vehicle control and a positive control (e.g., staurosporine or another known apoptosis inducer).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
Hypothetical Caspase-3/7 Activation Data:
| Treatment | Luminescence (RLU, Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 15,250 ± 1,150 | 1.0 |
| Compound (IC50) | 85,400 ± 6,800 | 5.6 |
| Compound (2x IC50) | 155,750 ± 12,300 | 10.2 |
| Positive Control | 180,500 ± 15,100 | 11.8 |
Application Note 3: Analyzing Signaling Pathway Modulation by Western Blotting
To understand the mechanism of action of a potential kinase inhibitor, it is crucial to investigate its effects on intracellular signaling pathways.[14][15] Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[16][17]
Principle of Western Blotting:
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. By using phospho-specific antibodies, one can determine if a compound inhibits a kinase by observing a decrease in the phosphorylation of its downstream substrates.[14]
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway by the test compound.
Detailed Protocol for Western Blotting:
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the compound for a specific time (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.[16]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C with gentle agitation. The dilution will be antibody-specific.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein and/or a housekeeping protein like GAPDH.
-
Quantify the band intensities using image analysis software.
-
Expected Results for a Kinase Inhibitor:
| Treatment | p-Substrate Level | Total Substrate Level | GAPDH Level |
| Vehicle Control | High | Unchanged | Unchanged |
| Compound (Low Conc.) | Reduced | Unchanged | Unchanged |
| Compound (High Conc.) | Significantly Reduced | Unchanged | Unchanged |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential. The emphasis on appropriate controls and careful experimental design is crucial for generating reliable and reproducible data, which is the cornerstone of successful drug discovery and development.
References
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
National Center for Biotechnology Information. MTT Assay Protocol. In: Assay Guidance Manual. [Link]
-
Pavan, F. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]
-
ResearchGate. Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. In: Assay Guidance Manual. [Link]
-
Montanari, D., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers (Basel). [Link]
-
MySkinRecipes. This compound. [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Gueddouda, N. M., & Aouf, N.-E. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Jo, H., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. [Link]
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- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of 4-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives for SAR Studies
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing potent and selective enzyme inhibitors.[3]
In the realm of oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets. The pyrazole scaffold has proven to be a particularly fruitful starting point for the development of small molecule kinase inhibitors.[4] Several FDA-approved drugs, including the anaplastic lymphoma kinase (ALK) inhibitor crizotinib and the Janus kinase (JAK) inhibitor ruxolitinib, feature a pyrazole core, underscoring the therapeutic significance of this heterocycle.[4]
This guide provides a comprehensive set of protocols for the synthesis and derivatization of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a key intermediate for the development of novel kinase inhibitors. The strategic placement of the 3-chlorophenyl group at the 4-position and the primary amine at the 5-position offers multiple vectors for chemical modification, enabling a thorough exploration of the structure-activity relationship (SAR). The following sections will detail the synthesis of the core scaffold, methods for its diversification, and a protocol for evaluating the biological activity of the resulting derivatives.
Synthesis of the Core Scaffold: this compound
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[4][5] This approach is highly efficient and tolerates a wide range of functional groups. The synthesis of this compound proceeds via the reaction of 2-(3-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate.
Protocol 1: Synthesis of this compound
Materials:
-
2-(3-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (64-85% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(3-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents). A slight excess of hydrazine hydrate is used to ensure complete consumption of the starting β-ketonitrile.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. The acid catalyzes the initial condensation to form the hydrazone intermediate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality behind Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction to completion. The acidic catalyst accelerates the initial condensation step, which is often the rate-limiting step. Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to reflux, thereby increasing the reaction rate.
Derivatization Strategies for SAR Studies
The this compound scaffold offers three primary points for diversification to explore the SAR: the N1-position of the pyrazole ring, the exocyclic 5-amino group, and the 3-chlorophenyl ring. The following protocols detail common and robust methods for modifying the N1 and 5-amino positions.
N1-Position Derivatization: N-Alkylation
Modification at the N1 position can significantly impact the compound's interaction with the hinge region of a kinase's ATP-binding pocket. N-alkylation is a straightforward method to introduce a variety of substituents at this position.[6]
Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality behind Experimental Choices: The base is crucial for deprotonating the N1-position of the pyrazole, making it nucleophilic. The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2). Generally, using a milder base like potassium carbonate in a polar aprotic solvent favors N1-alkylation.
5-Amino Group Derivatization: N-Acylation
The 5-amino group can be acylated to introduce a variety of amide functionalities. These amides can form critical hydrogen bonds with the target protein.[7]
Protocol 3: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
An aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and the acid byproduct. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Causality behind Experimental Choices: The base acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Performing the reaction at 0 °C helps to control the exothermicity of the acylation reaction.
C4-Position Derivatization of the Phenyl Ring: Suzuki Coupling
While the core scaffold already contains a 3-chlorophenyl group, further functionalization of this ring can be achieved through cross-coupling reactions. For SAR exploration, it is often more practical to start with a bromo- or iodo-substituted analog of the core scaffold to enable Suzuki coupling, a powerful method for forming carbon-carbon bonds.
Protocol 4: Suzuki Coupling for Aryl Derivatization (Example with a 4-bromophenyl analog)
Materials:
-
4-(3-bromophenyl)-1H-pyrazol-5-amine (or a similarly halogenated analog)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., sodium carbonate, potassium phosphate)
-
A solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the halogenated pyrazole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Causality behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Visualization of the SAR Workflow
The following diagrams illustrate the overall workflow for the SAR studies and the points of diversification on the this compound scaffold.
Caption: Overall workflow for SAR studies.
Caption: Key points for diversification.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the efficacy of the synthesized derivatives as kinase inhibitors, a robust and high-throughput screening method is required. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used technology for this purpose, offering high sensitivity and a low rate of false positives.[4][7]
Protocol 5: HTRF Kinase Assay
Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the europium donor and the XL665 acceptor are brought into close proximity, resulting in a FRET signal that is measured over time.
Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ kit (or similar, containing europium-labeled antibody and streptavidin-XL665)
-
Assay buffer
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense the synthesized pyrazole derivatives at various concentrations into the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Add the target kinase and the biotinylated substrate peptide to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and initiate detection by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) in a buffer containing EDTA.
-
Final Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value for each compound.
Causality behind Experimental Choices: The use of a biotinylated substrate and streptavidin-XL665 provides a robust method for capturing the substrate. The europium cryptate-labeled antibody specifically recognizes the phosphorylated form of the substrate, ensuring that the signal is directly proportional to the kinase activity. EDTA is included in the detection buffer to chelate Mg²⁺ ions, which are essential for kinase activity, thereby stopping the enzymatic reaction.
Data Presentation and SAR Analysis
The results of the biological evaluation should be tabulated to facilitate the analysis of the structure-activity relationship. The following table provides a template for organizing the data.
| Compound ID | R¹ (N1-substituent) | R² (5-amino substituent) | R³ (Phenyl substituent) | Kinase IC₅₀ (nM) |
| Core | H | H | 3-Cl | >10,000 |
| 1a | CH₃ | H | 3-Cl | 5,200 |
| 1b | Benzyl | H | 3-Cl | 1,500 |
| 2a | H | Acetyl | 3-Cl | 8,000 |
| 2b | H | Benzoyl | 3-Cl | 2,500 |
| 3a | CH₃ | Acetyl | 3-Cl | 950 |
| 3b | Benzyl | Benzoyl | 3-Cl | 85 |
SAR Insights from Hypothetical Data:
-
N1-Substitution: The introduction of a small alkyl group (methyl, 1a ) or a larger benzylic group (1b ) at the N1-position leads to a moderate increase in potency compared to the unsubstituted core. This suggests that this position can tolerate substitution and may be involved in hydrophobic interactions within the ATP-binding site.
-
5-Amino Acylation: Acylation of the 5-amino group (2a , 2b ) also results in a modest improvement in activity, indicating that an amide functionality is tolerated and may form a hydrogen bond with the protein.
-
Combined Modifications: Combining favorable modifications at both the N1 and 5-amino positions leads to a synergistic effect on potency. For instance, the combination of a benzyl group at N1 and a benzoyl group at the 5-amino position (3b ) results in a significant increase in inhibitory activity. This highlights the importance of exploring multiple diversification points in parallel.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic protocols detailed in this guide provide a robust framework for the synthesis of the core structure and its derivatization at key positions. By systematically modifying the scaffold and evaluating the biological activity of the resulting compounds using sensitive and reliable methods such as the HTRF kinase assay, researchers can efficiently elucidate the structure-activity relationships and drive the optimization of lead compounds with improved potency and selectivity.
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Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2017). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis and biological evaluation of some new pyrazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). Arkivoc. Retrieved January 18, 2026, from [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Chemistry – A European Journal. Retrieved January 18, 2026, from [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines. Retrieved January 18, 2026, from [Link]
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Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2023). Journal of Molecular Structure. Retrieved January 18, 2026, from [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (2012). Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Retrieved January 18, 2026, from [Link]
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Evaluating the Anti-Inflammatory Properties of Novel Pyrazole Compounds: A Comprehensive Methodological Guide
Introduction: The Therapeutic Promise of Pyrazoles in Inflammation
I. In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of a compound's anti-inflammatory potential is typically performed using cell-based in vitro assays. These assays allow for a mechanistic understanding of the compound's action in a controlled environment. Here, we focus on a widely used model: lipopolysaccharide (LPS)-stimulated macrophages.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7, a murine macrophage cell line, is chosen for its robust and well-characterized inflammatory response to LPS, a component of the outer membrane of Gram-negative bacteria.
-
Stimulant: LPS activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of NF-κB and the production of key inflammatory mediators, including COX-2, prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]
-
Endpoints: By measuring the levels of these mediators in the presence and absence of the test pyrazole compounds, we can quantify their anti-inflammatory efficacy.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of pyrazole compounds.
Protocol 1: Culture and Treatment of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for ELISAs) or 6-well plates (for Western blotting and COX-2 assays) at a density that will result in 80-90% confluency at the time of the experiment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the pyrazole test compound or vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL.[6]
-
Incubation: Incubate the plates for the appropriate duration based on the endpoint being measured (e.g., 24 hours for cytokine and PGE2 production, shorter time points for signaling pathway analysis).
-
Harvesting: After incubation, collect the cell culture supernatants for ELISA and lyse the cells for Western blotting and COX-2 assays.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[7]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, heme, and the test compound.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity colorimetrically or fluorometrically by monitoring the appearance of the oxidized product at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
Protocol 3: Prostaglandin E2 (PGE2) ELISA
This protocol is a general guideline for a competitive ELISA.[8]
-
Plate Preparation: Use a 96-well plate pre-coated with an anti-PGE2 antibody.
-
Standard Curve: Prepare a serial dilution of a known PGE2 standard.
-
Sample Addition: Add the collected cell culture supernatants and standards to the appropriate wells.
-
Competitive Binding: Add a fixed amount of HRP-conjugated PGE2 to each well and incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Pro-Inflammatory Cytokine (TNF-α and IL-6) ELISAs
This protocol follows a sandwich ELISA format.[9]
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6.
-
Standard Curve: Prepare serial dilutions of recombinant TNF-α or IL-6 standards.
-
Sample Addition: Add the collected cell culture supernatants and standards to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Washing: Wash the plate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Washing: Wash the plate.
-
Substrate Addition: Add TMB substrate and incubate for color development.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
Protocol 5: NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This protocol assesses the phosphorylation of IκBα, a key step in NF-κB activation.[10][11]
-
Cell Lysis: After a shorter stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (Ser32/36).
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway in inflammation.
II. In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are crucial for assessing the efficacy of a compound in a whole biological system. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model.
Causality Behind Experimental Choices:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used due to their consistent inflammatory response.
-
Phlogistic Agent: Carrageenan, a polysaccharide, induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase is characterized by the production of prostaglandins, mediated by COX-2.[13]
-
Endpoint: The primary endpoint is the measurement of paw volume (edema), which is a direct indicator of the inflammatory response.
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This protocol is based on established methods.[13]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Pyrazole compound groups (different doses)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, pyrazole compounds, or positive control orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Effects of Pyrazole Compound X
| Concentration (µM) | COX-2 Inhibition (%) | PGE2 Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Vehicle Control | 0 | 1500 ± 120 | 2500 ± 200 | 1800 ± 150 |
| 0.1 | 15 ± 2 | 1250 ± 100 | 2100 ± 180 | 1600 ± 130 |
| 1 | 45 ± 5 | 800 ± 70 | 1500 ± 120 | 1000 ± 90 |
| 10 | 85 ± 7 | 300 ± 25 | 500 ± 40 | 400 ± 35 |
| Positive Control | 90 ± 5 | 250 ± 20 | 450 ± 38 | 350 ± 30 |
Table 2: In Vivo Anti-Inflammatory Effect of Pyrazole Compound X in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound X | 10 | 0.55 ± 0.05 | 35.3 |
| Compound X | 30 | 0.30 ± 0.03 | 64.7 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
IV. Conclusion and Future Directions
The experimental framework detailed in this application note provides a robust and comprehensive approach to characterizing the anti-inflammatory properties of novel pyrazole compounds. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a thorough understanding of a compound's potential as a therapeutic agent. Future studies could explore chronic inflammation models, investigate effects on other inflammatory pathways, and conduct detailed pharmacokinetic and toxicological profiling to further advance promising candidates towards clinical development.
V. References
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search. Retrieved from
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Human IL-6 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
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Human IL6(Interleukin 6) ELISA Kit. (n.d.). Elk Biotechnology. Retrieved from [Link]
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Human IL-6 ELISA. (n.d.). Biomedica. Retrieved from [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search. Retrieved from
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1674. [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S2), 8281–8289. [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). Methods in molecular biology (Clifton, N.J.), 2126, 125–140. [Link]
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Mouse TNF alpha ELISA Kit User Manual. (n.d.). Cohesion Bioscience. Retrieved from [Link]
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NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]
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Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1998). The Journal of experimental medicine, 187(12), 2017–2023. [Link]
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What will be the best way to test NFkb activation via western blot?. (n.d.). ResearchGate. Retrieved from [Link]
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NF-kappa B (NF-kB) Activation Assay Kit. (n.d.). Antibodies-online.com. Retrieved from [Link]
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COX-2 inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2014). International journal of nanomedicine, 9, 337–348. [Link]
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S100A4 induces phosphorylation of IKKα/β. Western blot of.... (n.d.). ResearchGate. Retrieved from [Link]
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Introduction: The Versatility of the Pyrazole Scaffold in Agriculture
An in-depth guide to the agrochemical applications of chlorophenyl pyrazole derivatives, designed for researchers, scientists, and drug development professionals.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2] Its structural versatility and the ability to introduce a wide array of substituents have led to the discovery of compounds with potent and specific biological activities.[3][4] Chlorophenyl pyrazole derivatives, in particular, have emerged as a critically important class, yielding some of the most effective insecticides, herbicides, and fungicides used in global crop protection.[3]
These compounds were largely developed in response to growing resistance to older classes of pesticides, offering novel modes of action that could control resilient pest populations.[5][6] This guide provides a detailed overview of the primary agrochemical applications of chlorophenyl pyrazole derivatives, focusing on their mechanisms of action, protocols for their synthesis and evaluation, and key considerations for their use.
Section 1: Insecticidal Applications - Phenylpyrazole Insecticides
The most prominent and commercially successful application of chlorophenyl pyrazole derivatives is in insect control. Fipronil is the archetypal compound of this class, a broad-spectrum insecticide valued for its efficacy against a wide range of agricultural and veterinary pests.[7][8]
Mechanism of Action: Disruption of the Insect Central Nervous System
Phenylpyrazole insecticides are potent modulators of the insect's central nervous system (CNS).[9] Their primary mode of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-R).[5][10]
In a healthy insect neuron, the binding of the neurotransmitter GABA to its receptor opens a chloride ion (Cl-) channel, allowing Cl- to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus maintaining an inhibitory or resting state.
Fipronil and related compounds bind to a site within the chloride channel itself, effectively blocking it.[11][12] This prevents the influx of Cl- ions, even when GABA is present. The result is a loss of inhibitory signaling, leading to uncontrolled neuronal stimulation, hyperexcitation of the CNS, paralysis, and ultimately, the death of the insect.[8][11] A key advantage of this mechanism is its selective toxicity; phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA receptors compared to mammalian receptors, providing a margin of safety when used as directed.[8][10]
Caption: Mechanism of Phenylpyrazole Insecticides.
Data Presentation: Insecticidal Efficacy
The efficacy of newly synthesized pyrazole derivatives is often compared to commercial standards like fipronil. The Lethal Concentration 50 (LC50), the concentration required to kill 50% of a test population, is a key metric.
| Compound ID | Target Pest | LC50 (µg/mL) | Reference Compound | Reference LC50 (µg/mL) | Source |
| 3f | Termites | 0.001 | Fipronil | 0.038 | [13] |
| 3d | Termites | 0.006 | Fipronil | 0.038 | [13] |
| 6h | Locusts | 47.68 | Fipronil | 63.09 | [13] |
| Compound 2 | Spodoptera littoralis (4th instar larvae) | 1.28 | Not specified | Not specified | [14] |
Application Protocol: Insecticidal Efficacy Bioassay (Leaf-Dip Method)
This protocol is designed to determine the contact and ingestion toxicity of a chlorophenyl pyrazole derivative against a leaf-eating insect pest, such as the cotton leafworm (Spodoptera littoralis).
Causality Statement: The leaf-dip method is chosen as it simulates the primary routes of exposure for foliar pests in an agricultural setting—direct contact with the treated surface and ingestion of the treated plant material. This provides a more realistic assessment of a compound's potential field performance compared to topical application alone.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. Concentrations should span the expected range of activity.
-
Prepare a control solution containing only the solvent and surfactant in water.
-
-
Treatment of Plant Material:
-
Select fresh, undamaged leaves from an unsprayed host plant (e.g., cotton or cabbage).
-
Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a wire rack in a fume hood.
-
-
Insect Infestation:
-
Place one treated, dried leaf into a ventilated petri dish or container lined with moistened filter paper to maintain humidity.
-
Introduce a set number (e.g., 10) of uniformly-aged insect larvae (e.g., 2nd or 4th instar) into each dish.[14]
-
Prepare at least three to five replicates for each concentration and the control.
-
-
Incubation and Assessment:
-
Maintain the containers in a controlled environment (e.g., 25±2°C, >60% relative humidity, 16:8 light:dark cycle).
-
Assess larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
Section 2: Herbicidal Applications
Certain chlorophenyl pyrazole derivatives function as potent herbicides.[16] These compounds are typically used for broadleaf weed control in crops like cereals.[3] A key class of pyrazole herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[17][18]
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
HPPD is a critical enzyme in the plant's tyrosine catabolism pathway, which produces essential molecules for growth and defense. Specifically, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[18]
Homogentisate is the aromatic precursor for the synthesis of plastoquinone.[3][17] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which plays a vital role in the carotenoid biosynthesis pathway.[3] Carotenoids are pigments that protect chlorophyll from photo-oxidation.
By inhibiting HPPD, pyrazole herbicides block the production of plastoquinone.[19] Without its plastoquinone cofactor, phytoene desaturase activity ceases, halting carotenoid synthesis. The lack of protective carotenoids leaves chlorophyll exposed to intense light, leading to rapid photo-destruction, a characteristic "bleaching" of the plant tissues, and ultimately, plant death.[3]
Caption: Mechanism of HPPD-Inhibiting Herbicides.
Application Protocol: Assessing Herbicidal Activity (Whole Plant Bleaching Assay)
This protocol evaluates the post-emergence herbicidal activity of a test compound by observing its bleaching effect on target weeds.
Causality Statement: A whole-plant assay is essential because it accounts for compound uptake through roots and foliage, translocation within the plant, and metabolism, providing a comprehensive assessment of herbicidal efficacy that cannot be achieved with in vitro enzyme assays alone.
Methodology:
-
Plant Cultivation:
-
Sow seeds of a susceptible indicator species (e.g., cress, ryegrass, or a target weed) in small pots containing a standard potting mix.
-
Grow the plants in a controlled environment chamber or greenhouse until they reach a specific growth stage (e.g., the 2-3 leaf stage).
-
-
Herbicide Application:
-
Prepare a spray solution of the test compound at various concentrations in a water/acetone mixture with a surfactant.
-
Apply the solution evenly to the foliage of the test plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Treat a set of plants with a blank solution (no test compound) to serve as a negative control, and another set with a known HPPD-inhibiting herbicide as a positive control.
-
-
Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Score the herbicidal injury on a scale of 0 to 100%, where 0 = no effect and 100 = complete plant death. Pay close attention to the characteristic bleaching symptoms on new growth.
-
-
Data Analysis:
-
Calculate the average injury rating for each treatment concentration.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth or a 50% injury rating) using dose-response curve analysis.
-
Section 3: Fungicidal Applications
Chlorophenyl pyrazole derivatives are also integral to the development of modern fungicides, particularly those belonging to the strobilurin and succinate dehydrogenase inhibitor (SDHI) classes.[20][21] Pyraclostrobin is a leading example of a pyrazole-containing strobilurin fungicide.[22][23]
Mechanism of Action: Inhibition of Fungal Respiration
These fungicides target the mitochondria, the powerhouse of the fungal cell, by disrupting the electron transport chain (ETC), which is essential for ATP (energy) production.
-
QoI Fungicides (e.g., Pyraclostrobin): These compounds bind to the Quinone 'outside' (Qo) site of the Cytochrome bc1 complex (also known as Complex III) in the mitochondrial ETC.[20] This blockage halts the transfer of electrons between cytochrome b and cytochrome c1, effectively shutting down the ETC and starving the fungus of energy, which prevents spore germination and mycelial growth.[22]
-
SDHI Fungicides: Other pyrazole amide fungicides, like fluxapyroxad, inhibit Complex II (Succinate Dehydrogenase).[21][24] By binding to this enzyme, they block the oxidation of succinate to fumarate, another critical step in both the Krebs cycle and the ETC, leading to a similar disruption of cellular respiration and energy production.
Caption: Mechanism of Pyrazole-based Fungicides.
Application Protocol: In Vitro Antifungal Activity (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of a compound on the growth of a pathogenic fungus.[24]
Causality Statement: This in vitro assay is a crucial first step in screening for fungicidal activity. It isolates the compound's direct effect on the fungus from other variables like plant uptake or environmental degradation, providing a clear measure of intrinsic potency.
Methodology:
-
Preparation of Media:
-
Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool it to approximately 50-55°C.
-
Prepare a stock solution of the test compound in a solvent like DMSO or acetone.
-
Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final test concentrations. Ensure the final solvent concentration is low (e.g., <1%) and consistent across all plates, including the control.
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
-
Fungal Inoculation:
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the advancing edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum).
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control).
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
When the fungal colony in the control plates has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage inhibition of mycelial growth for each concentration relative to the control using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colonies and DT is the average diameter of the treated colonies.
-
Calculate the EC50 value (the effective concentration that causes 50% inhibition) by plotting the percentage inhibition against the logarithm of the concentration.[24]
-
Section 4: Synthesis and Formulation
The versatile pyrazole core can be constructed through several established synthetic routes. The Knorr pyrazole synthesis is a classic and robust method.[25]
Application Protocol: Knorr Synthesis of a Chlorophenyl Pyrazole Derivative
This protocol describes the synthesis of a substituted pyrazole via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[25]
Causality Statement: The Knorr synthesis is a foundational method chosen for its reliability and the wide availability of starting materials. It allows for the strategic introduction of desired substituents onto the pyrazole ring, making it a powerful tool for generating diverse libraries of compounds for agrochemical screening.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-chlorophenyl)acetohydrazide (1.0 equivalent) in glacial acetic acid.[25]
-
Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation reaction.
-
-
Addition of Reagent:
-
While stirring at room temperature, add a 1,3-dicarbonyl compound, such as acetylacetone (1.1 equivalents), dropwise to the solution.[25]
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring. This precipitates the crude product.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).[25]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine (to remove water).[25]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product using column chromatography or recrystallization to obtain the final, pure chlorophenyl pyrazole derivative.
-
Caption: Workflow for Knorr Pyrazole Synthesis.
Section 5: Environmental Fate and Considerations
While effective, the use of chlorophenyl pyrazole derivatives requires careful management due to potential environmental impacts.
-
Persistence and Degradation: Fipronil has an average field half-life of 47 days and is primarily degraded by microbial action.[26] However, its persistence can be influenced by soil type, pH, and microbial activity.[27]
-
Metabolites: Fipronil degrades into several metabolites, such as fipronil-sulfone and fipronil-desulfinyl.[10] These metabolites can sometimes be more persistent or more toxic to non-target organisms than the parent compound, which is a critical consideration in environmental risk assessment.[10]
-
Non-Target Toxicity: Fipronil is classified as moderately hazardous. It is known to be highly toxic to non-target organisms, including bees and aquatic invertebrates.[7] Therefore, its application must be carefully managed to avoid spray drift near water bodies or application during periods when crops are flowering to protect pollinators.[7]
-
Mobility: Fipronil has a low potential for leaching into groundwater due to its strong sorption to soil particles.[26] However, it can be transported off-site via soil erosion.[27]
Conclusion
Chlorophenyl pyrazole derivatives are a powerful and versatile class of agrochemicals that have significantly advanced crop protection. Their diverse modes of action against insects, weeds, and fungi make them indispensable tools for modern agriculture. However, their potency necessitates a deep understanding of their mechanisms, proper application protocols, and environmental behavior to ensure their sustainable and safe use. Future research will likely focus on developing new derivatives with even greater target specificity and more favorable environmental profiles, continuing the legacy of the pyrazole scaffold in feeding a growing world.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chlorophenyl)-1H-pyrazol-5-amine
Introduction: The Challenge of Synthesizing Substituted Aminopyrazoles
4-(3-chlorophenyl)-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry, frequently utilized as an intermediate in the development of kinase inhibitors for oncological research.[1] The synthesis of this and related aminopyrazoles, however, is often plagued by challenges that can significantly impact yield and purity. The most common and accessible synthetic route involves the cyclocondensation of a β-ketonitrile with hydrazine.[2] This pathway, while direct, is sensitive to reaction conditions, and minor deviations can lead to incomplete reactions, the formation of difficult-to-remove impurities, and consequently, low overall yields.
This technical guide provides researchers and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of this compound. It is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Core Synthesis Pathway
The standard synthesis proceeds via the reaction of (Z)-2-(3-chlorobenzoyl)-3-methoxyacrylonitrile with hydrazine hydrate. The reaction involves a nucleophilic attack by hydrazine, followed by intramolecular cyclization and elimination of methanol to form the aromatic pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each entry details the potential causes and provides actionable steps for resolution.
Question 1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?
Low yields are the most frequently reported issue and can stem from several factors.[3] A systematic approach is crucial for diagnosis.
Potential Causes:
-
Incomplete Reaction: The starting β-ketonitrile may not be fully consumed. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent quality.[3]
-
Side Reactions: The formation of unwanted byproducts, such as regioisomers or polymeric materials, can significantly reduce the yield of the desired product.[4]
-
Degradation of Product/Reactants: Hydrazine is susceptible to degradation, and the product itself may be unstable under prolonged heating or harsh pH conditions.
-
Poor Work-up/Isolation: The product may be lost during the extraction or purification phases, especially if it has some solubility in the aqueous phase or if crystallization is inefficient.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. Do not stop the reaction prematurely. An extended reaction time (e.g., from 4 hours to 8 or 12 hours) under reflux may be necessary.[3]
-
Verify Reagent Quality: Use freshly opened or purified hydrazine hydrate. Older bottles can absorb atmospheric CO₂ to form hydrazine carbonate, reducing its effective concentration.
-
Optimize Temperature and Solvent: While ethanol is a common solvent, a solvent screen could reveal better options. For instance, n-butanol or isopropanol, with their higher boiling points, can sometimes drive the reaction to completion more effectively.[5] Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times by providing efficient and uniform heating.[6]
-
Control Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can often compensate for any degradation and push the equilibrium towards the product.[7] However, a large excess should be avoided as it can complicate purification.[2]
Question 2: I'm observing a significant, difficult-to-separate impurity in my final product. What could it be?
The presence of persistent impurities is a common challenge, often leading to extensive purification efforts.
Potential Causes & Identification:
-
Unreacted Starting Material: The most common impurity. It can be identified by comparing the product's TLC or HPLC chromatogram with that of the starting β-ketonitrile.
-
Regioisomer Formation: Although the starting material is designed to favor the 5-amino isomer, under certain conditions (e.g., incorrect pH), the formation of the 3-amino isomer is possible. The isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Hydrazone Intermediate: The initial condensation of hydrazine with the ketone can form a stable hydrazone intermediate that fails to cyclize. This is more likely if the reaction temperature is too low or if there's insufficient acid/base catalysis to promote the final ring-closure.[7]
Solutions:
-
Ensure Complete Cyclization: If the presence of the hydrazone intermediate is suspected, consider adding a catalytic amount of a weak acid like acetic acid to the reaction mixture. This can facilitate the dehydration step required for aromatization to the pyrazole ring.[3]
-
Purification Strategy:
-
For basic pyrazole products that are difficult to purify on standard silica gel, the silica can be "deactivated" by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[4] This minimizes streaking and improves separation.
-
If regioisomers are present, fractional crystallization can be an effective technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions where one isomer crystallizes preferentially.[4]
-
Question 3: The reaction mixture turns dark brown or black upon heating. Is this normal, and does it affect the yield?
Significant color change often indicates decomposition or the formation of polymeric side products.[4]
Potential Causes:
-
High Temperature Decomposition: Prolonged heating at high temperatures can lead to the degradation of reactants or the product, resulting in tar formation.
-
Air Oxidation: Some of the intermediates in the reaction may be sensitive to air, and oxidation can lead to colored impurities.[4]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if you are running the reaction for an extended period.
-
Optimize Temperature Control: Ensure the reaction is not overheating. Use an oil bath with a temperature controller for precise heat management. A rapid exotherm can sometimes occur upon addition of hydrazine; adding it slowly to the heated solution of the ketonitrile can help manage this.[5][8]
-
Minimize Reaction Time: Use TLC or LC-MS to monitor the reaction and stop heating as soon as the starting material is consumed to prevent product degradation.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
A: Ethanol is the most commonly used and is a good starting point. However, if you face issues with reaction completion, consider higher-boiling alcohols like n-propanol or n-butanol. For difficult cases, a polar aprotic solvent like DMF could be explored, but be aware it will make work-up more challenging.
-
-
Q2: Is a catalyst necessary for this reaction?
-
A: The reaction can often proceed without an explicit catalyst, especially when heated to reflux. However, if you suspect the cyclization step is slow, adding a catalytic amount (1-5 mol%) of acetic acid can promote the necessary dehydration steps.[7]
-
-
Q3: How should I purify the final product?
-
A: The typical purification involves cooling the reaction mixture to induce crystallization, followed by filtration. If the crude product is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate) is the preferred method. If recrystallization fails, column chromatography on silica gel is the next step.[4]
-
-
Q4: Can this reaction be scaled up?
-
A: Yes, but careful consideration must be given to heat management. The condensation reaction can be exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[5][8] For scale-up, it is critical to ensure slow, controlled addition of hydrazine and have adequate cooling capacity to maintain the target temperature.[8] Inefficient mixing can also lead to localized hot spots and increased side product formation.[5]
-
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
-
(Z)-2-(3-chlorobenzoyl)-3-methoxyacrylonitrile (1.0 eq)
-
Hydrazine hydrate (64-80% solution in water, 1.1 eq)
-
Ethanol (approx. 10 mL per gram of starting material)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (Z)-2-(3-chlorobenzoyl)-3-methoxyacrylonitrile and ethanol.
-
Begin stirring and flush the system with nitrogen for 5-10 minutes.
-
Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) to fully dissolve the starting material.
-
Once at reflux, add the hydrazine hydrate dropwise over 5-10 minutes. Caution: The addition may be exothermic.
-
Maintain the reaction at reflux. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) every 1-2 hours. The reaction is complete when the starting material spot is no longer visible.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystallization of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization if necessary.
Data Summary: Solvent and Temperature Effects
The following table summarizes typical outcomes based on reaction conditions. These values are illustrative and may vary.
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) | Notes |
| Ethanol | ~78 (Reflux) | 4 - 8 | 65 - 80% | Standard condition, good for initial trials. |
| Isopropanol | ~82 (Reflux) | 3 - 6 | 70 - 85% | Slightly faster, can improve yield for slow reactions. |
| n-Butanol | ~117 (Reflux) | 1 - 3 | 75 - 90% | Much faster, but increases risk of side products/color. |
| Microwave | 120 | 0.25 - 0.5 | 80 - 95% | Excellent for rapid synthesis and optimization.[6] |
References
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Technical Support Center: Optimizing Pyrazole Cyclization Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole cyclization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can achieve optimal reaction outcomes with confidence.
Troubleshooting Guide: Common Issues in Pyrazole Cyclization
This section addresses common problems encountered during pyrazole synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup, the yield of your desired pyrazole is disappointingly low, or perhaps no product was formed at all.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incorrect Catalyst or No Catalyst Used | Many pyrazole syntheses, particularly the classic Knorr cyclization, benefit from a catalyst to facilitate the reaction.[1][2] Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) are commonly used to protonate the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3][4] For some modern variations, Lewis acids like lithium perchlorate or metal catalysts such as silver or copper complexes can be highly effective.[1][5] Action: Review your protocol and ensure the correct catalyst is being used at the appropriate loading. If no catalyst was used in a reaction that typically requires one, consider adding a suitable catalyst. |
| Sub-optimal Reaction Temperature | The rate of pyrazole formation is temperature-dependent. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier for cyclization and dehydration.[1][5] For instance, some regioselective syntheses are performed at room temperature in solvents like N,N-dimethylacetamide.[1][5] Action: If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS. Conversely, if you are observing decomposition, the temperature may be too high. |
| Inappropriate Solvent | The solvent plays a crucial role in solubilizing reactants and influencing the reaction pathway. Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in some cases.[6] For green chemistry approaches, water-based systems, sometimes with surfactants like CTAB, have been successfully employed.[7] Action: Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, or if the reaction is not proceeding, consider switching to a different solvent system based on literature precedents for similar substrates. |
| Poor Quality or Decomposed Starting Materials | Hydrazine derivatives can be susceptible to oxidation. The 1,3-dicarbonyl compound might also be unstable. Action: Use freshly opened or purified starting materials. The purity of hydrazines can be checked by titration or NMR. 1,3-dicarbonyl compounds can often be purified by distillation or recrystallization. |
| Presence of Water (for water-sensitive reactions) | While some pyrazole syntheses are performed in aqueous media, others may be sensitive to water, which can interfere with certain catalysts or intermediates. Action: If your reaction is known to be water-sensitive, ensure you are using anhydrous solvents and oven-dried glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[8] |
Issue 2: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is a common challenge.[1][9]
| Potential Cause | Proposed Solution & Scientific Rationale |
| Lack of Steric or Electronic Differentiation in the 1,3-Dicarbonyl | The regioselectivity of the initial nucleophilic attack by the hydrazine on one of the two carbonyl groups determines the final product isomer.[9] If the two carbonyls are sterically and electronically similar, a mixture of products is likely. Action: The choice of reaction conditions can significantly influence regioselectivity. Acidic conditions often favor attack at the more reactive carbonyl, while basic conditions can lead to different outcomes.[10] Consider screening different pH conditions. For example, using a hydrazine hydrochloride salt in an amide solvent can improve regioselectivity.[6] |
| Reaction Kinetics vs. Thermodynamic Control | The product ratio can be governed by either the kinetic or thermodynamic stability of the intermediates and products. Action: Altering the reaction temperature can shift the selectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product. |
Issue 3: Formation of Side Products and Impurities
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Hydrazine Decomposition | Hydrazines can be unstable, especially in the presence of air or certain metals, leading to colored impurities.[8] Action: Using a hydrazine salt (e.g., phenylhydrazine hydrochloride) can improve stability.[8] Performing the reaction under an inert atmosphere can also minimize oxidative decomposition. |
| Incomplete Cyclization or Dehydration | The reaction may stall at an intermediate stage, such as a hydrazone or a hydroxylpyrazolidine.[9] Action: Ensure sufficient reaction time and optimal temperature. The dehydration step is often the rate-determining step and can be facilitated by an acid catalyst.[9] |
| Self-Condensation of the 1,3-Dicarbonyl | Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions. Action: A slow addition of the 1,3-dicarbonyl to the solution of the hydrazine can minimize its concentration and reduce the likelihood of self-condensation. |
Issue 4: Difficult Product Purification
Your desired pyrazole is formed, but isolating it in a pure form is challenging.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Co-elution of Isomers or Impurities | The polarity of the pyrazole product may be very similar to that of a regioisomer or a side product, making chromatographic separation difficult. Action: Explore different solvent systems for column chromatography. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. Recrystallization from a suitable solvent system is often a highly effective purification method for solid pyrazoles.[8] |
| Product is an Oil | The pyrazole product may not be a solid at room temperature, making recrystallization impossible. Action: If the product is an oil, purification by column chromatography is the standard approach. If the product is basic, an acid-base extraction can be used to remove non-basic impurities. Alternatively, the pyrazole can be converted to a crystalline acid addition salt (e.g., with HCl or oxalic acid), which can then be purified by recrystallization and the free base regenerated.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazoles.[2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The generally accepted mechanism proceeds through the following steps:
-
Hydrazone Formation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate (a hydroxylpyrazolidine).[9]
-
Dehydration: The final step is the elimination of a second molecule of water from the cyclic intermediate to form the aromatic pyrazole ring.[4][9] This dehydration step is often acid-catalyzed and can be the rate-limiting step of the reaction.[9]
Q2: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-diketone?
A2: Controlling regioselectivity is a key challenge when using unsymmetrical 1,3-diketones.[1][9] The outcome depends on the relative reactivity of the two carbonyl groups. Here are some strategies:
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the nucleophilic attack of the hydrazine at that position, favoring attack at the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions can favor attack at the more basic (and often more reactive) carbonyl, while reactions under neutral or basic conditions might yield a different regioisomer.[9][10] For instance, Gosselin et al. found that using arylhydrazine hydrochlorides in aprotic dipolar solvents like DMF or NMP provides excellent regioselectivity.[6]
Q3: What are some modern, "greener" alternatives to traditional pyrazole synthesis methods?
A3: In recent years, there has been a significant push towards developing more environmentally friendly methods for pyrazole synthesis.[7] Some of these "green" approaches include:
-
Aqueous Synthesis: Performing the reaction in water as the solvent, often with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction.[7]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improves yields, sometimes even under solvent-free conditions.[13]
-
Multicomponent Reactions (MCRs): These are one-pot reactions where three or more starting materials are combined to form the final product, which increases efficiency and reduces waste.[14]
-
Use of Heterogeneous Catalysts: Employing solid-supported catalysts simplifies the workup and purification process, as the catalyst can be easily removed by filtration and often reused.[7]
Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis (Acid-Catalyzed)
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine hydrate.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add the hydrazine hydrate (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[12]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or water.[12]
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize upon cooling or after adding water to the concentrated mixture.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
- Method for purifying pyrazoles.
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Knorr Pyrazole Synthesis. YouTube. [Link]
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- 8. reddit.com [reddit.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice rooted in mechanistic principles to help you optimize your reactions, improve yields, and ensure the desired product purity.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. [1] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of products that are often difficult to separate.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][2]
Core Principles:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a neighboring carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically encumbered site.[1]
-
Reaction Conditions: This is often the most influential factor. Parameters such as solvent, temperature, and pH can significantly alter the reaction pathway.[1] For instance, acidic conditions can modulate the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the regioselectivity compared to neutral or basic conditions.[1]
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent can dramatically influence regioselectivity. Traditional solvents like ethanol may lead to isomeric mixtures.[3] Consider screening fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to significantly enhance the preference for a single regioisomer.[3][4]
-
pH Optimization: The pH of the reaction medium is critical. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[5] However, the acidity can affect which nitrogen atom of the substituted hydrazine is more nucleophilic. A systematic screen of pH conditions is recommended.
-
Temperature Control: Uncontrolled temperature fluctuations, especially during scale-up, can lead to the formation of impurities and affect regioselectivity.[6][7] Precise temperature control is essential. Experiment with running the reaction at different, well-maintained temperatures to determine the optimal condition for your desired isomer.
-
Catalyst Selection: While acid catalysis is common, exploring other catalysts could be beneficial. For example, Lewis acids or nano-ZnO have been reported to improve yields and potentially influence selectivity.[5]
Data-Driven Insights: Solvent Effects on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol | ~1:1.3 mixture of isomers | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Increased preference for one isomer | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Almost exclusive formation of one isomer | [3] |
Q2: I'm observing significant byproduct formation and a low yield in my Knorr pyrazole synthesis. What are the likely side reactions?
A2: Low yields in Knorr pyrazole synthesis are often attributed to incomplete reactions or the formation of various side products. [5] The classic reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]
Common Side Reactions and Their Mitigation:
-
Incomplete Reaction: The initial condensation may not proceed to completion. Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[5] If the reaction stalls, consider increasing the reaction time or temperature.[5] Microwave-assisted synthesis can also be an effective method to drive the reaction to completion and improve yields.[5][9]
-
Formation of Hydrazones: The hydrazine can react with a single carbonyl group to form a stable hydrazone intermediate that may not cyclize efficiently. This is particularly prevalent if the subsequent cyclization step has a high activation energy.
-
Double Condensation Products: In cases where the hydrazine has two reactive NH2 groups (e.g., hydrazine hydrate), it's possible for one hydrazine molecule to react with two molecules of the dicarbonyl compound, leading to larger, undesired oligomeric species.
Visualizing the Reaction Pathway:
Caption: Knorr pyrazole synthesis pathways.
Experimental Protocol for Yield Optimization:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to a cascade of side reactions.
-
Stoichiometry Control: Use precise stoichiometry. An excess of either reactant can lead to the formation of byproducts.
-
Controlled Addition: Add the hydrazine derivative slowly and in a controlled manner, especially on a larger scale, to manage any exothermic reactions.[6] Rapid addition can cause temperature spikes that favor side-product formation.[6]
-
Inert Atmosphere: Hydrazines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[10]
Q3: My N-alkylation of a substituted pyrazole is giving a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?
A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity. [11] The outcome of the reaction is highly dependent on the nature of the substituents on the pyrazole ring, the alkylating agent, the base used, and the reaction solvent.[11]
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C3 or C5 position of the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, favoring alkylation at the less hindered N2 position.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, directing alkylation to the other nitrogen.
-
Nature of the Base and Counter-ion: The choice of base can influence the position of the negative charge in the resulting pyrazolate anion, thereby affecting the site of alkylation.[11]
-
Alkylation Agent: The size and reactivity of the alkylating agent can also play a role in determining the regioselectivity.
Troubleshooting and Optimization Strategy:
-
Base Screening: Systematically screen different bases (e.g., NaH, K2CO3, Cs2CO3, DBU). The counter-ion of the base can have a significant impact on the regioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the pyrazolate and the reactivity of the alkylating agent. Test a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF).
-
Temperature Optimization: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other.
Visualizing N-Alkylation Pathways:
Caption: Regioselectivity in N-alkylation of pyrazoles.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- BenchChem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
-
The Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]
-
ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparation of the pyrazoles.
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
PubMed. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
PubMed. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
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- 8. pharmajournal.net [pharmajournal.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Aminopyrazole Isomers
Welcome to the Technical Support Center for the purification of aminopyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the purification of these critical pharmaceutical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying aminopyrazole isomers?
The purification of aminopyrazole isomers is often complicated by the subtle structural differences between the molecules. The two main challenges are:
-
Separation of Regioisomers: Aminopyrazole synthesis, particularly with monosubstituted hydrazines, can lead to the formation of regioisomers (e.g., 3-amino and 5-amino pyrazoles). These isomers often have very similar polarities and physicochemical properties, making their separation by standard techniques like column chromatography difficult.[1]
-
Resolution of Enantiomers: When the aminopyrazole has a stereocenter, it exists as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment, which means they cannot be separated by conventional chromatographic or crystallization methods. Specialized chiral techniques are required to resolve them.
A foundational strategy to mitigate these challenges is to optimize the synthesis for high regioselectivity, thereby minimizing the formation of isomeric mixtures from the outset.
Q2: Which purification techniques are most effective for aminopyrazole isomers?
The choice of purification technique is highly dependent on the type of isomers you are trying to separate.
-
For Regioisomers:
-
Flash Column Chromatography: This is the most common and cost-effective method for separating regioisomers on a preparative scale. Silica gel is the most frequently used stationary phase.
-
Fractional Crystallization: This technique can be highly effective for separating regioisomers that have slight differences in their solubility profiles in a given solvent system. It is a scalable and economical method.
-
-
For Enantiomers:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the gold standard for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including aminopyrazole derivatives.[2][3]
-
Supercritical Fluid Chromatography (SFC) with CSPs: SFC is a greener and often faster alternative to HPLC for chiral separations, offering excellent resolution and efficiency.[4]
-
Troubleshooting Guide: Flash Column Chromatography for Regioisomer Separation
Problem 1: My aminopyrazole regioisomers are co-eluting or have very poor separation on a silica gel column.
Causality: Co-elution occurs when the isomers have very similar affinities for the stationary phase in the chosen mobile phase. This is a common issue with regioisomers due to their similar polarities.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If your isomers are eluting too quickly with poor separation, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). Conversely, if they are retained too strongly, a slight increase in polarity might improve separation.
-
Utilize a Ternary Solvent System: Sometimes, adding a third solvent with different properties can enhance selectivity. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate system can alter the interactions between the analytes, stationary phase, and mobile phase, leading to better separation.
-
Employ a Shallow Gradient: Instead of isocratic elution, a shallow gradient of increasing polarity can help to resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
Alumina: If silica gel (acidic) fails, consider using alumina, which is available in neutral, acidic, or basic forms. The different surface chemistry of alumina can lead to different selectivities for your isomers.
-
Amine-Functionalized Silica: For basic aminopyrazoles, standard silica can cause peak tailing due to strong ionic interactions. Amino-functionalized silica gel can mitigate these interactions and improve peak shape and resolution.
-
-
Improve Column Packing and Loading Technique:
-
Dry Loading: Dissolve your crude sample in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of your column. This technique prevents the band-broadening that can occur when loading the sample in a strong solvent.
-
Problem 2: My aminopyrazole compound appears to be degrading on the silica gel column.
Causality: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. Aminopyrazoles, being basic, can sometimes be susceptible to this.
Solutions:
-
Deactivate the Silica Gel:
-
Wash the silica gel with a dilute solution of a base, such as triethylamine in the eluent (e.g., 0.1-1% v/v), to neutralize the acidic sites.
-
Alternatively, use commercially available deactivated silica gel.
-
-
Switch to a Different Stationary Phase:
-
As mentioned above, neutral alumina or Florisil can be good alternatives for acid-sensitive compounds.
-
Experimental Protocol: Flash Column Chromatography for Regioisomer Separation
Objective: To separate a mixture of 3-amino and 5-amino pyrazole regioisomers.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents (e.g., hexane, ethyl acetate)
-
Crude aminopyrazole isomer mixture
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a TLC method to determine the optimal solvent system for separation. The ideal system should give a good separation of the two spots with the lower spot having an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude mixture in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined mobile phase (isocratic or gradient).
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified aminopyrazole isomer.
-
Troubleshooting Guide: Chiral HPLC for Enantiomer Resolution
Problem 1: I am not seeing any separation of my aminopyrazole enantiomers on a chiral column.
Causality: The chosen chiral stationary phase (CSP) and mobile phase are not providing a suitable chiral environment for the enantiomers to interact differently with the CSP. Chiral recognition is a highly specific process.
Solutions:
-
Screen Different Chiral Columns:
-
Polysaccharide-based CSPs like Lux Cellulose-2 and Lux Amylose-2 are excellent starting points for aminopyrazole derivatives.[2] However, if one doesn't work, try the other, as their chiral recognition mechanisms differ.
-
Consider other types of CSPs if polysaccharide-based ones fail, such as Pirkle-type or cyclodextrin-based columns.
-
-
Optimize the Mobile Phase:
-
Switch Elution Mode: If you are using normal-phase (e.g., hexane/ethanol), try a polar organic mode (e.g., acetonitrile or methanol). The change in solvent can dramatically alter the interactions and induce separation.[2]
-
Additives: For basic aminopyrazoles, adding a small amount of a basic modifier (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial in reverse-phase.
-
Problem 2: My peaks are broad or tailing in my chiral HPLC separation.
Causality: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Solutions:
-
Mobile Phase Modification:
-
As mentioned, for basic compounds like aminopyrazoles, adding a small amount of a basic modifier can block active sites on the silica support that cause tailing.
-
-
Reduce Sample Load:
-
Injecting too much sample can lead to column overload and peak distortion. Reduce the injection volume or the concentration of your sample.
-
-
Check for Column Contamination or Degradation:
-
Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may be degraded and need replacement.
-
Experimental Protocol: Chiral HPLC for Enantiomer Resolution
Objective: To resolve the enantiomers of a chiral aminopyrazole derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Lux Cellulose-2, 5 µm, 250 x 4.6 mm)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, acetonitrile)
-
Racemic aminopyrazole sample
Step-by-Step Methodology:
-
Column Equilibration:
-
Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic aminopyrazole in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
Injection and Separation:
-
Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Run the separation under the chosen conditions (see table below for examples).
-
-
Data Analysis:
-
Identify the two enantiomer peaks and calculate the resolution (Rs). A baseline separation is typically achieved when Rs > 1.5.
-
Table 1: Example Chiral HPLC Conditions for Aminopyrazole Derivatives
| Parameter | Normal-Phase Mode | Polar Organic Mode |
| Stationary Phase | Lux Amylose-2 or Lux Cellulose-2 | Lux Cellulose-2 |
| Mobile Phase | n-Hexane/Ethanol (e.g., 90:10 v/v) | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Resolution (Rs) | Up to 30 | Up to 18[2] |
| Typical Analysis Time | ~30 min | ~5-15 min[2] |
Visualization of Purification Workflows
Diagram 1: Workflow for Regioisomer Purification
Caption: Workflow for the separation of aminopyrazole regioisomers using flash column chromatography.
Diagram 2: Chiral Recognition Mechanism
Caption: Conceptual diagram of the chiral recognition mechanism on a polysaccharide-based CSP.
Fractional Crystallization for Regioisomer Separation
Fractional crystallization is a powerful technique that exploits small differences in the solubility of isomers.[5][6] It can be a highly economical and scalable alternative to chromatography.
Q3: When should I consider fractional crystallization for my aminopyrazole regioisomers?
Consider fractional crystallization when:
-
You have a solid mixture of regioisomers.
-
You can identify a solvent system where the two isomers have a noticeable difference in solubility at a given temperature.
-
You need to purify a large quantity of material where chromatography would be impractical or too expensive.
Troubleshooting Guide: Fractional Crystallization
Problem: No crystals are forming, or the yield is very low.
Causality: The solution may be too dilute (too much solvent), or the cooling process is not optimal.
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure desired isomer to the solution to act as a nucleation site.
-
Scratching: Scratch the inside of the flask with a glass rod to create microscopic scratches that can promote nucleation.
-
-
Slow Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[7][8]
Problem: The resulting crystals are not pure.
Causality: The isomers may have very similar solubilities, or the crystallization process was too rapid, trapping impurities.
Solutions:
-
Recrystallize: Repeat the crystallization process with the obtained crystals. Each subsequent crystallization step will increase the purity of the product.
-
Optimize the Solvent System: Experiment with different solvents or solvent pairs to maximize the solubility difference between the isomers.[9]
Experimental Protocol: Fractional Crystallization
Objective: To enrich one regioisomer from a mixture by fractional crystallization.
Materials:
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Solvent(s)
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[8]
-
-
Dissolution:
-
Place the crude aminopyrazole mixture in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[10]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Analysis:
-
Dry the crystals and analyze their purity (e.g., by HPLC or NMR) to determine the enrichment of the desired regioisomer.
-
The mother liquor will be enriched in the more soluble isomer and can also be collected for further processing if desired.
-
References
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Simple & Fractional Crystallization: Expert Guide 2026. (2025, December 29). Matterac. [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. [Link]
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. [Link]
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Fractional Crystallization. GEA. [Link]
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Guide for crystallization. University of Geneva. [Link]
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Advice for Crystallization. Universität Potsdam. [Link]
-
Fractional crystallization (chemistry). Wikipedia. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
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The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. ACS Publications. [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Institutes of Health. [Link]
-
Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. ResearchGate. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Pyrazole Bioassays
Welcome to the Technical Support Center for pyrazole-based compound bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. The unique chemical properties of the pyrazole scaffold, while offering diverse pharmacological activities, can sometimes lead to ambiguous or confounding results.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and troubleshoot these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Question 1: My pyrazole compound shows poor solubility in aqueous media, and I suspect it's precipitating in my cell-based assay. How can I confirm this and improve its solubility?
Answer:
Poor aqueous solubility is a common characteristic of many pyrazole derivatives due to their often planar and aromatic nature.[3] Compound precipitation is a frequent cause of inconsistent results and underestimated potency in cell-based assays.[4][5]
Troubleshooting Workflow for Solubility Issues:
Caption: Workflow for troubleshooting compound precipitation.
Detailed Protocol for Optimizing Compound Solubility:
-
Visual Confirmation of Precipitation:
-
Prepare your highest concentration of the pyrazole compound in the final cell culture medium.
-
Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) for a few hours.
-
Transfer the medium to a microcentrifuge tube and spin at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully inspect the bottom of the tube for a visible pellet. The presence of a pellet confirms precipitation.
-
-
Systematic Dilution Strategy:
-
Instead of a single large dilution from your DMSO stock into the aqueous buffer, employ a serial dilution method.[1]
-
Prepare a concentrated stock solution in 100% DMSO.
-
Perform a series of dilutions into your final assay buffer, ensuring vigorous mixing (e.g., vortexing) at each step.[1] This gradual reduction in DMSO concentration can help maintain solubility.
-
-
DMSO Concentration Control:
-
Alternative Solubilization Strategies:
-
pH Adjustment: If your pyrazole derivative has ionizable functional groups, adjusting the pH of the assay buffer can improve solubility. For acidic compounds, a slightly higher pH may be beneficial, while basic compounds may dissolve better at a lower pH.[1]
-
Co-solvents: In some cases, using a mixture of water and a water-miscible organic solvent like ethanol can enhance solubility. However, it is crucial to determine the tolerance of your cell line to the chosen co-solvent.[11]
-
Question 2: My pyrazole derivative shows high potency in my initial screen, but the activity diminishes over the course of a multi-day experiment. Could the compound be unstable?
Answer:
Yes, the loss of activity over time is a strong indicator of compound instability. Some pyrazole derivatives can be susceptible to hydrolytic degradation in aqueous assay buffers, especially at physiological pH and temperature.[12]
Troubleshooting Workflow for Compound Stability:
Caption: Workflow to investigate compound instability.
Protocol for Assessing Hydrolytic Stability:
-
Preparation of Solutions:
-
Prepare a stock solution of your pyrazole compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the test buffer (e.g., PBS or your cell culture medium without serum) at the desired pH.
-
-
Incubation:
-
Dilute the compound stock into the pre-warmed test buffer to the final assay concentration.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Immediately quench the degradation process by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the aliquot. This will precipitate any proteins and stop further reaction.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by reverse-phase HPLC with UV detection or LC-MS.
-
-
Data Interpretation:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time.
-
From this plot, you can determine the half-life (t½) of your compound under the tested conditions. A significant decrease in the parent compound over time confirms hydrolytic instability.[13][14][15][16]
-
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 2 | 85 |
| 8 | 50 |
| 24 | 15 |
Table 1: Example Data for Hydrolytic Stability Assay
Section 2: Discrepancies Between Assay Formats
Question 3: My pyrazole-based kinase inhibitor has a potent IC50 in a biochemical assay, but a much weaker EC50 in my cell-based assay. What could be causing this discrepancy?
Answer:
This is a common and important observation in drug discovery. A significant shift in potency between a biochemical (e.g., purified enzyme) and a cellular assay can be attributed to several factors.[17][18][19]
Potential Causes for IC50/EC50 Discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.[20]
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. Biochemical assays are often performed at low ATP concentrations, which may not reflect the high millimolar concentrations of ATP inside a cell that can outcompete the inhibitor.[21]
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that counteract its on-target inhibitory activity.[18]
-
Compound Instability: As discussed previously, the compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
Troubleshooting Workflow for Biochemical vs. Cellular Discrepancies:
Caption: Investigating discrepancies between biochemical and cellular assays.
Section 3: Unexpected Phenotypes and Off-Target Effects
Question 4: My pyrazole inhibitor is supposed to block a pro-proliferative pathway, but I'm seeing a paradoxical activation of a downstream marker or even increased cell growth at certain concentrations. What is happening?
Answer:
This phenomenon, known as paradoxical pathway activation, is a known characteristic of some kinase inhibitors and can be a result of complex cellular feedback loops or off-target effects.[2][22][23] For example, some RAF inhibitors can paradoxically activate the MEK-ERK pathway in cells with wild-type BRAF by promoting BRAF-CRAF heterodimerization.[2]
Key Mechanisms for Paradoxical Activation:
-
Inhibition of a Negative Feedback Loop: The target kinase may normally phosphorylate and activate a phosphatase that downregulates the pathway. Inhibiting the kinase prevents the activation of this phosphatase, leading to a net increase in pathway signaling.[22]
-
Conformational Changes and Dimerization: The inhibitor might induce a conformational change in the kinase that promotes its dimerization with another kinase, leading to trans-activation.[2][22]
-
Off-Target Inhibition: The pyrazole compound could be inhibiting another kinase that is a negative regulator of the pathway of interest.
Troubleshooting Paradoxical Activation:
-
Confirm with a Full Dose-Response Curve: A biphasic or bell-shaped dose-response curve can be indicative of paradoxical activation, where low concentrations activate and high concentrations inhibit.[22]
-
Investigate Dimerization: Use co-immunoprecipitation (Co-IP) to see if your inhibitor promotes the dimerization of the target kinase with other proteins.
-
Identify Off-Targets: This is crucial for understanding the unexpected phenotype.
-
Kinome Profiling: Screen your compound against a large panel of kinases to identify potential off-targets.[20][24]
-
Chemical Proteomics: Use techniques like affinity purification-mass spectrometry to pull down binding partners of your compound from cell lysates.[3][12][25][26][27]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can reveal off-target binding by observing the thermal stabilization of other proteins.[28]
-
Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells with your pyrazole compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to a higher temperature.[29][30][31][32]
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available from: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. Available from: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
DMSO in cell based assays - Scientist Solutions. Available from: [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. Available from: [Link]
-
DMSO usage in cell culture - LifeTein. Available from: [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - NIH. Available from: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link] unexpected
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Available from: [Link]
-
Thermal Shift Assay (Differential Scanning Fluorimetry) Service - Reaction Biology. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available from: [Link]
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. Available from: [Link]
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. Available from: [Link]
-
Thermal shift assay - Wikipedia. Available from: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. Available from: [Link]
-
Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - ResearchGate. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
-
Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available from: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. Available from: [Link]
-
How can I increase the solubility of a compound for an MTT assay? - ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? | ResearchGate. Available from: [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]
-
Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - ResearchGate. Available from: [Link]
-
Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Stability studies of small molecules and proteins - GlycoMScan. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - NIH. Available from: [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
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- 32. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Stability of 4-(3-chlorophenyl)-1H-pyrazol-5-amine in Solution
Welcome to the dedicated technical support center for 4-(3-chlorophenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown over a short period. What is causing this discoloration?
A1: The discoloration you are observing is likely due to oxidative degradation. The 5-amino group on the pyrazole ring makes the compound susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent, exposure to light, or the presence of trace metal ions. This process can lead to the formation of colored oligomeric or polymeric byproducts. Aromatic amines, in general, are known to be prone to discoloration upon oxidation.
Q2: In which solvents is this compound most stable?
A2: The stability of this compound is significantly influenced by the solvent system. Generally, aprotic solvents of low polarity are preferred to minimize degradation. However, for many biological assays, aqueous-based systems are necessary. In such cases, the use of buffered solutions is critical. The choice of solvent can also affect the tautomeric equilibrium of the aminopyrazole, which in turn can influence its stability.[1][2] A study on pyrazole derivatives showed that increasing solvent polarity can alter the molecule's electronic properties and reduce its stability.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of your aqueous solution is a critical factor in maintaining the stability of this compound. Both highly acidic and highly basic conditions can accelerate degradation. The ionization state of the molecule changes with pH, which can lead to different degradation pathways, such as hydrolysis or oxidation.[3] For many amine-containing compounds, oxidative degradation is more prevalent at neutral or slightly basic pH.[3] It is crucial to determine the optimal pH range for your specific experimental conditions through a systematic pH stability study.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic and heterocyclic structures, such as this compound, can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[2][4] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue 1: Rapid loss of compound potency in my biological assay.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxidative Degradation | Prepare fresh solutions before each experiment. If solutions need to be stored, degas the solvent by sparging with an inert gas (nitrogen or argon) before dissolving the compound. Consider adding an antioxidant to the solution. | The 5-amino group is susceptible to oxidation by dissolved oxygen. Removing oxygen and adding radical scavengers can inhibit this degradation pathway.[5] |
| pH-Mediated Degradation | Ensure your assay buffer is within a stable pH range for the compound. If possible, perform a preliminary pH stability screen to identify the optimal pH. | The compound's stability is pH-dependent. Operating outside the optimal pH range can lead to rapid degradation.[3] |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware for preparing and storing solutions. | Highly lipophilic compounds can adsorb to the surface of certain plastics and glass, reducing the effective concentration in solution. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Dissolution | Ensure the compound is fully dissolved. Use a vortex mixer or sonication if necessary. Visually inspect the solution for any particulate matter. | Undissolved compound will lead to inaccurate and variable concentrations in your aliquots. |
| Time-Dependent Degradation | Prepare solutions immediately before use. If multiple experiments are run over a day, prepare fresh stock solutions periodically. | If the compound degrades over the course of your experiment, later replicates will have a lower effective concentration than earlier ones. |
| Photodegradation | Protect all solutions from light at all stages of the experiment (preparation, storage, and during the assay itself). | Inconsistent exposure to light between replicates can lead to variable levels of degradation and, consequently, variable results.[6] |
Protocols for Enhancing and Assessing Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound, particularly for use in aqueous-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water, degassed
-
Argon or nitrogen gas
-
Antioxidant (e.g., Butylated hydroxytoluene (BHT) or Trolox)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation: Degas deionized water by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Prepare a 10 mM stock solution of BHT or Trolox in anhydrous DMSO.
-
Compound Dissolution:
-
Weigh the required amount of this compound in an amber glass vial.
-
Add a minimal amount of anhydrous DMSO to dissolve the compound completely.
-
Add the antioxidant stock solution to achieve a final concentration of 10-50 µM.
-
-
Aqueous Dilution (if required):
-
Slowly add the degassed deionized water to the DMSO concentrate while gently vortexing to reach the desired final concentration.
-
Note: The final DMSO concentration should be kept as low as possible to be compatible with your experimental system.
-
-
Inert Atmosphere Overlay: Before capping the vial, flush the headspace with argon or nitrogen gas to displace any remaining oxygen.
-
Storage: Store the solution at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][7]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber, following ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][8] A control sample should be wrapped in aluminum foil.
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizing Degradation and Stability Workflows
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
References
-
BenchChem. (2025). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
BenchChem. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
ResearchGate. (2025). (PDF) Stability indicating HPLC method development - a review. [Link]
-
MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
PubMed. (2021). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
IAGIM. (n.d.). Photostability. [Link]
-
ResearchGate. (2025). Pharmaceutical Photostability: A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability - Part II | Request PDF. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
PMC. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega , A. Sanna , B. Navarrete , M.M. Marot. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
MDPI. (2022). Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions. [Link]
-
ResearchGate. (2025). Degradation kinetics of pirenzepine hydrochloride in aqueous solution. [Link]
-
PMC. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
PMC. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]
-
PubMed. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. [Link]
Sources
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Managing Pyrazole Compound-Induced Toxicity in Cell Culture
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This guide is designed for researchers, scientists, and drug development professionals encountering toxicity issues with pyrazole-based compounds in their cell culture experiments. Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy and are dying after treatment with my new pyrazole compound. What is the first thing I should check?
The most immediate factor to assess is whether you are observing true compound-induced toxicity or an artifact of the experimental conditions. The first step is always to rigorously evaluate your concentration and controls.
Initial Checks:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. For most cell lines, this is typically ≤0.5%, but sensitive cell lines may require concentrations as low as 0.1%. Always include a "vehicle control" (cells treated with the highest concentration of solvent used) in every experiment.[1]
-
Concentration Range: Many initial screening experiments use concentrations that are far too high, leading to widespread, non-specific cytotoxicity.[2] It is critical to perform a dose-response curve to identify the appropriate concentration range.
-
Compound Stability and Solubility: Visually inspect your media after adding the compound. Is there any precipitation? Poor solubility can lead to inconsistent results and physical stress on the cells. If solubility is an issue, consider using a different solvent or a solubilizing agent, but remember to validate its compatibility with your cell line.
Q2: What are the common mechanisms of pyrazole-induced toxicity?
While the specific mechanism is highly dependent on the compound's structure, several common pathways have been identified for pyrazole derivatives. Understanding these can help you design targeted mitigation strategies.
-
Induction of Apoptosis: Many pyrazole compounds exert their effects (both desired and toxic) by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases (like caspase-3) and can be a desired outcome in cancer cell lines.[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): A frequent off-target effect is the generation of ROS, which leads to oxidative stress.[3][4] This can damage cellular components like lipids, proteins, and DNA, triggering cell death pathways.
-
Cell Cycle Arrest: Some pyrazoles can interfere with the cell cycle, causing arrest at specific phases (e.g., S phase or G2/M phase).[3][6] While this is an intended mechanism for some anticancer drugs, it can be an unwanted toxic effect in other applications.
-
Inhibition of Key Cellular Processes: Depending on their structure, pyrazoles can inhibit various enzymes or cellular processes, such as tubulin polymerization.[6][7]
Q3: How do I design a proper dose-response experiment to find a non-toxic working concentration?
A systematic dose-response (or cytotoxicity) assay is fundamental to any study involving a new compound. The goal is to determine the concentration that inhibits 50% of the cell population (IC50) or causes 50% cytotoxicity (CC50).
For toxicity mitigation, you often want to work at concentrations well below the IC50/CC50. A good starting point for a new compound with unknown potency is a wide concentration range, followed by a narrower, more focused one.[8]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High variability between replicate wells in my cytotoxicity assay.
High variability can obscure real biological effects. Here’s how to troubleshoot it.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.
-
-
Possible Cause: "Edge effects" in 96-well plates.
-
Solution: Evaporation can concentrate media and compounds in the outer wells. To mitigate this, fill the outermost wells with sterile PBS or media without cells and do not use them for experimental data.[9]
-
-
Possible Cause: Compound precipitation.
-
Solution: As mentioned in the FAQs, check for solubility issues. Prepare fresh dilutions of your compound for each experiment.
-
-
Possible Cause: Bubbles in the wells.
-
Solution: Bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents. If present, they can sometimes be removed with a sterile pipette tip or a brief centrifugation of the plate.[10]
-
Issue 2: My pyrazole compound is intended to be non-toxic, but I'm still seeing significant cell death at my target concentration.
This is a common challenge when a compound has a narrow therapeutic window.
-
Possible Cause: The compound is generating high levels of oxidative stress.
-
Solution: Co-treatment with an Antioxidant. Consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC). NAC can help neutralize ROS and reduce off-target toxicity. You must, however, validate that NAC does not interfere with the intended biological activity of your pyrazole compound.
-
-
Possible Cause: The specific cell line is highly sensitive.
-
Solution: Compare with a Different Cell Line. If possible, test your compound on a different, more robust cell line to see if the toxicity is cell-type specific. Some pyrazole derivatives show different cytotoxic effects depending on the cell type.[11]
-
-
Possible Cause: The incubation time is too long.
Advanced Strategies & Protocols
Strategy 1: Modifying Compound Structure to Reduce Toxicity
The structure of a pyrazole derivative is directly related to its activity and toxicity.[13][14] Minor modifications to the scaffold can sometimes reduce toxicity while preserving the desired activity.
-
Structure-Toxicity Relationship (STR): Researching the STR for your class of pyrazoles can provide insights. For example, the addition of certain functional groups might increase metabolic stability and reduce the formation of toxic metabolites. While this is more in the realm of medicinal chemistry, being aware of these principles can help in selecting second-generation compounds or analogs for testing. Some studies have shown that specific substitutions on the pyrazole ring can lead to excellent selectivity and low toxicity.[14]
Strategy 2: Utilizing Cytoprotective Agents
Cytoprotective agents are compounds that can protect normal cells from the toxic effects of therapeutic agents without compromising their efficacy.[15][16]
-
Mechanism-Based Selection: The choice of a cytoprotective agent should be based on the suspected mechanism of toxicity.
-
If oxidative stress is the issue, antioxidants are a logical choice.
-
If cell cycle arrest in normal cells is desired to protect them from a cytotoxic pyrazole, inhibitors of cyclin-dependent kinases (like CDK4/6 inhibitors) could be explored, though this is a complex experimental design.[16]
-
Experimental Protocols
Protocol 1: Determining Compound IC50 using MTT Assay
This protocol provides a framework for assessing the cytotoxicity of your pyrazole compound.
Materials:
-
96-well flat-bottom plates
-
Your chosen cell line
-
Complete culture medium
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for attachment.[9]
-
Compound Dilution: Prepare a serial dilution of your pyrazole compound. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.[8]
-
Treatment: Add 100 µL of your 2x concentrated compound dilutions to the appropriate wells. Remember to include:
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Untreated Control: Cells with media only.
-
Media Blank: Wells with media only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gentle agitation on a plate shaker for 10-15 minutes can aid dissolution.[9]
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Workflow for Troubleshooting Pyrazole Toxicity
Caption: A systematic workflow for diagnosing and mitigating pyrazole-induced cytotoxicity.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Key Consideration |
| Unexpected Cell Death | Solvent toxicity | Run a vehicle control titration | Keep final DMSO concentration <0.5%[1] |
| Concentration too high | Perform a dose-response curve (e.g., MTT assay) | Start with a wide concentration range (e.g., 1 nM to 100 µM)[8] | |
| Compound precipitation | Visually inspect media; consider alternative solvents | Poor solubility leads to inconsistent results | |
| Toxicity at Target Conc. | Oxidative Stress (ROS) | Co-treatment with an antioxidant (e.g., NAC) | Ensure antioxidant doesn't interfere with the compound's primary effect |
| Long incubation period | Conduct a time-course experiment (e.g., 6-48h) | Toxicity may be time-dependent[3][12] | |
| High Assay Variability | Edge effects in plate | Do not use outer wells for data points | Fill outer wells with sterile PBS to maintain humidity[9] |
| Inconsistent cell plating | Ensure a single-cell suspension before plating | Mix cell stock gently between pipetting each row |
References
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. Available at: [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. Available at: [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available at: [Link]
-
Which concentrations are optimal for in vitro testing?. PubMed Central. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. Available at: [Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. Available at: [Link]
-
In vitro cytotoxicity of synthesized compounds. ResearchGate. Available at: [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. National Library of Medicine. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Forensic Outreach Team. Available at: [Link]
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Available at: [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. Available at: [Link]
-
Cytotoxicity of drugs and diverse chemical agents to cell cultures. National Library of Medicine. Available at: [Link]
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. MDPI. Available at: [Link]
-
Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PubMed Central. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Library of Medicine. Available at: [Link]
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[The effect of selected cytoprotective drugs on alcohol-induced injury of isolated gastric mucosa cells]. National Library of Medicine. Available at: [Link]
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Chemotherapeutic drug cytotoxicity enhancement in human cells in culture. DORAS - Dublin City University. Available at: [Link]
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- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
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- 16. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Catalyst Selection in Efficient Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and answers to frequently asked questions, ensuring your synthetic endeavors are both successful and efficient.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your pyrazole synthesis experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in pyrazole synthesis can stem from several factors, ranging from catalyst choice to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst Inactivity or Incompatibility:
-
Homogeneous Catalysts: Transition metal catalysts like copper (Cu), silver (Ag), and palladium (Pd) are frequently used.[3] However, their catalytic activity is highly dependent on the ligand environment and the oxidation state of the metal. Ensure your catalyst is active and suitable for your specific substrates. For instance, copper triflate (Cu(OTf)₂) has shown efficacy in the condensation of α,β-ethylenic ketones with hydrazines.[4] If you are using a catalyst from a commercial source, verify its quality and storage conditions.
-
Heterogeneous Catalysts: Solid-supported catalysts such as nano-ZnO or Amberlyst-70 offer advantages in terms of separation and reusability.[1][4] However, their performance can be affected by surface area, pore size, and the presence of active sites. If you suspect catalyst deactivation, consider regeneration according to the manufacturer's protocol or synthesizing a fresh batch.
-
Acid/Base Catalysis: Many pyrazole syntheses, like the Knorr synthesis, are catalyzed by acids.[5] The choice and concentration of the acid (e.g., TsOH) can be critical.[1] Insufficient acid may lead to incomplete reaction, while excessive acid can cause side reactions or degradation of starting materials.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many pyrazole syntheses are sensitive to temperature. For example, some silver-catalyzed reactions show improved yields at higher temperatures (e.g., 60 °C).[1] Conversely, some reactions proceed efficiently at room temperature.[1] It is crucial to optimize the reaction temperature for your specific catalytic system.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents like ethanol, N,N-dimethylacetamide, and even water have been successfully employed.[1][4] The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. In some cases, solvent-free conditions using microwave irradiation have proven effective.[6]
-
Atmosphere: Certain catalysts, particularly those involving transition metals in low oxidation states, may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and improve yields.
-
-
Starting Material Quality:
-
Ensure the purity of your starting materials, particularly the hydrazine and 1,3-dicarbonyl compounds (or their equivalents). Impurities can poison the catalyst or lead to unwanted side reactions.
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Controlling regioselectivity is crucial for obtaining the desired product and simplifying purification.
-
Influence of Substituents:
-
The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound play a significant role. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.
-
For example, in the reaction of arylhydrazines with 1,3-diketones, the regioselectivity can be very high.[4]
-
-
Solvent Effects:
-
The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in the formation of certain fluorinated pyrazoles compared to traditional solvents like ethanol.[7]
-
-
Catalyst Control:
-
Certain catalysts can direct the reaction towards a specific regioisomer. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide without a specific metal catalyst mentioned, implying the reaction conditions themselves favor a particular isomer.[3]
-
In some cases, the catalyst can influence which carbonyl group is attacked first. For instance, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles.[8]
-
-
Strategic Synthesis Design:
-
If direct cyclization proves problematic, consider a multi-step approach where the regiochemistry is set in an earlier step. For example, the use of β-enamino diketones can control the regioselective synthesis of N-phenylpyrazoles.[7]
-
1,3-dipolar cycloaddition reactions using tosylhydrazones and nitroalkenes can also provide a high degree of regioselectivity.[9]
-
Strategies for Improving Regioselectivity:
| Strategy | Description | Example |
| Solvent Engineering | Utilizing solvents with specific properties (e.g., hydrogen bond donating ability) to influence the transition state energies of the two possible cyclization pathways. | Using 2,2,2-trifluoroethanol (TFE) instead of ethanol to favor the formation of a specific pyrazole regioisomer.[7] |
| Catalyst-Directed Synthesis | Employing a catalyst that selectively activates one of the carbonyl groups or directs the nucleophilic attack of the hydrazine. | Iron-catalyzed synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[8] |
| Substrate Modification | Modifying the starting materials to favor the formation of a single regioisomer. | Using a β-enamino diketone to control the regiochemical outcome.[7] |
| Alternative Reaction Pathways | Employing a different synthetic route that is inherently more regioselective. | 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.[9] |
Issue 3: Catalyst Deactivation and Reusability
Question: I am using a heterogeneous catalyst, and its activity decreases after each cycle. What are the common causes of deactivation, and how can I regenerate or improve the reusability of my catalyst?
Answer: Catalyst deactivation is a critical concern in heterogeneous catalysis, impacting the cost-effectiveness and sustainability of the process. Understanding the deactivation mechanism is key to mitigating it.
-
Common Causes of Deactivation:
-
Leaching: The active catalytic species may leach from the solid support into the reaction mixture, leading to a loss of activity and potential contamination of the product.
-
Fouling/Coking: Deposition of byproducts, polymers, or unreacted starting materials on the catalyst surface can block active sites.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
-
Poisoning: Strong adsorption of impurities or certain functional groups present in the reactants or products onto the active sites can inhibit their catalytic function.
-
-
Strategies for Improving Reusability and Regeneration:
-
Washing: After each reaction cycle, thoroughly wash the catalyst with an appropriate solvent to remove adsorbed species.
-
Calcination: For thermally stable catalysts, heating at high temperatures in the presence of air or an inert gas can burn off organic deposits (coke).
-
Acid/Base Treatment: A mild acid or base wash can sometimes remove poisons or regenerate active sites.
-
Optimizing Reaction Conditions: Running the reaction at the lowest possible temperature can minimize sintering and coking.
-
Catalyst Design: Choosing a robust support material and a well-anchored active species can reduce leaching. For example, magnetically retrievable ferrite-anchored catalysts have been developed for ease of separation and potential reuse.[5] Some catalysts, like certain SPVA catalysts, have been shown to be recyclable for more than six times without significant deactivation.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the main advantages of using a heterogeneous catalyst over a homogeneous one for pyrazole synthesis?
Answer: The choice between a heterogeneous and a homogeneous catalyst depends on the specific requirements of the synthesis.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often exhibit high activity and selectivity due to well-defined active sites. | Can be highly active and selective, but performance is dependent on surface properties. |
| Catalyst Separation | Difficult to separate from the reaction mixture, often requiring chromatographic purification. | Easily separated by filtration, leading to simpler workup procedures.[6] |
| Reusability | Generally not reusable. | Often reusable for multiple reaction cycles, improving cost-effectiveness.[6] |
| Thermal Stability | Can be less stable at high temperatures. | Typically more thermally stable.[6] |
| Cost | Can be expensive, especially those based on precious metals. | Can be more cost-effective, especially if they are reusable.[1] |
Question 2: How do I choose the right catalyst for my specific pyrazole synthesis?
Answer: Catalyst selection is a multi-faceted decision. The following workflow can guide your choice:
Caption: A decision workflow for selecting a catalyst for pyrazole synthesis.
For instance, if you are working with thermally sensitive substrates, a catalyst that operates at room temperature, such as some copper-based systems, would be preferable.[3] If sustainability and ease of workup are primary concerns, a recyclable heterogeneous catalyst like nano-ZnO or Amberlyst-70 would be a good choice.[1][4] For multicomponent reactions, catalysts that can facilitate several steps in one pot are advantageous.[6][10]
Question 3: What are some "green" catalysts for pyrazole synthesis?
Answer: Green chemistry principles are increasingly important in chemical synthesis. For pyrazole synthesis, several environmentally benign catalytic systems have been developed:
-
Water as a Solvent: Some catalysts, such as Amberlyst-70, can efficiently promote pyrazole synthesis in water at room temperature, avoiding the use of volatile organic compounds.[1]
-
Nano-catalysts: Nano-ZnO has been used as an eco-friendly and efficient catalyst for pyrazole synthesis in aqueous media.[4]
-
Recyclable Catalysts: Heterogeneous catalysts that can be easily recovered and reused, such as magnetic nanoparticle-supported catalysts, contribute to a greener process by reducing waste.[5][10]
-
Metal-Free Catalysis: The use of non-metal catalysts like molecular iodine can be a more sustainable alternative to heavy metal catalysts.[1]
-
Solvent-Free Reactions: Microwave-assisted synthesis under solvent-free conditions is another green approach that can reduce reaction times and energy consumption.[6]
-
Green Catalysts: Ammonium chloride has been reported as a cost-effective and environmentally benign catalyst for Knorr pyrazole synthesis.[8]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2022). MDPI. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry. [Link]
Sources
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jetir.org [jetir.org]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Maze of Resistance: A Technical Support Center for Pyrazole-Based Drug Research
Welcome to the technical support center dedicated to advancing your research with pyrazole-based drugs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this promising class of compounds. Pyrazole derivatives have shown significant therapeutic potential across various diseases, including cancer, by targeting key cellular signaling pathways.[1][2][3] However, the emergence of drug resistance presents a significant hurdle in their clinical application and experimental investigation.[4][5][6]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and address resistance mechanisms in your work. Our goal is to equip you with the knowledge and tools to conduct robust experiments, interpret your data with confidence, and ultimately contribute to the development of more effective pyrazole-based therapies.
I. Frequently Asked Questions (FAQs): Common Hurdles in Pyrazole Drug Experiments
This section addresses some of the most common questions and issues that arise during the in vitro and in vivo evaluation of pyrazole-based compounds.
Q1: My pyrazole-based inhibitor shows lower than expected potency (high IC50 value) in my cell-based assay. What are the potential causes?
A1: Several factors can contribute to unexpectedly low potency. It's crucial to systematically investigate each possibility:
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Compound Integrity and Solubility:
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Verification: Have you confirmed the identity and purity of your compound via methods like NMR or mass spectrometry? Impurities can interfere with the assay.
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Solubility Issues: Pyrazole compounds can sometimes have limited aqueous solubility. Precipitated compound will not be available to interact with the target. Try dissolving the compound in a small amount of DMSO first and then diluting it in your assay medium. Visually inspect for any precipitation. Consider using a solubility-enhancing excipient if the problem persists.
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Assay Conditions:
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Cell Density: Was the cell seeding density consistent across all wells? Overly confluent cells can exhibit altered signaling and drug sensitivity.
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for a short duration during drug treatment, if your cell line can tolerate it.
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Incubation Time: Is the treatment duration appropriate for the expected mechanism of action? Some inhibitors require a longer time to exert their effects.
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Target Expression and Activity:
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Target Levels: Have you confirmed that your cell line expresses the intended target protein at sufficient levels? Use western blotting or qPCR to verify.
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Basal Target Activity: Is the target kinase or enzyme basally active in your cell line, or does it require stimulation? Some targets need to be activated by a growth factor or other stimulus for the inhibitor to show an effect.
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Q2: I initially observed good activity with my pyrazole inhibitor, but the effect diminishes over time in long-term culture. What could be happening?
A2: This scenario strongly suggests the development of acquired resistance. Cancer cells are notoriously adept at adapting to therapeutic pressure.[4] The primary mechanisms to investigate are:
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On-Target Mutations: The most common mechanism is the acquisition of mutations in the drug's target protein that prevent the inhibitor from binding effectively.[7]
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Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibited target. For example, if you are inhibiting the MAPK/Erk pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival.[8]
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the compound out of the cell, reducing its intracellular concentration.[5][9]
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Metabolic Reprogramming: Resistant cells can alter their metabolism to become less dependent on the inhibited pathway.[8]
Q3: My experimental results with a specific pyrazole compound are inconsistent between experiments. How can I improve reproducibility?
A3: Reproducibility is key to reliable data. Here are some critical factors to control:
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Reagent Consistency:
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Compound Aliquots: Prepare single-use aliquots of your pyrazole compound to avoid repeated freeze-thaw cycles which can degrade the compound.
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Media and Supplements: Use the same lot of cell culture media, serum, and other supplements for a set of related experiments.
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage number cells can undergo genetic drift and exhibit altered phenotypes.
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-
Experimental Technique:
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Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability in cell seeding and drug concentrations.
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Cell Health: Regularly monitor your cells for any signs of contamination or stress. Only use healthy, actively growing cells for your experiments.
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-
Data Analysis:
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Standardization: Use a consistent method for data normalization and analysis across all experiments. For IC50 calculations, ensure your dose-response curves have a good fit.
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II. Troubleshooting Guides: A Deeper Dive into Experimental Challenges
This section provides structured troubleshooting workflows for specific experimental problems you might encounter.
Guide 1: Investigating Unexpectedly High IC50 Values
If your pyrazole compound is not performing as expected, follow this systematic approach to pinpoint the issue.
Step 1: Verify Compound Integrity and Handling
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Protocol:
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Confirm the chemical structure and purity of your compound using analytical methods (e.g., LC-MS, NMR).
-
Prepare a fresh stock solution of the compound in an appropriate solvent (typically DMSO).
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Visually inspect the stock solution and working dilutions for any signs of precipitation.
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If solubility is a concern, perform a solubility test in your assay medium.
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Step 2: Optimize Assay Conditions
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Protocol:
-
Perform a cell titration experiment to determine the optimal cell seeding density for your assay.
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Test a range of serum concentrations to assess its impact on compound activity.
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Conduct a time-course experiment to identify the optimal drug incubation time.
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Step 3: Characterize the Target in Your Cellular Model
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Protocol:
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Use Western blotting to confirm the expression of the target protein in your cell line.
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If applicable, perform a phospho-protein analysis (e.g., phospho-Western blot) to assess the basal activity of the target and its inhibition by your compound.
-
Consider using a positive control compound with a known mechanism of action against the same target to validate your assay system.
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Guide 2: Characterizing Acquired Resistance to a Pyrazole Inhibitor
When you observe a loss of efficacy over time, a systematic investigation into the resistance mechanisms is warranted.
Step 1: Generate a Resistant Cell Line
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Protocol:
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Culture the parental (sensitive) cell line in the continuous presence of the pyrazole inhibitor at a concentration close to the initial IC50 value.
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Gradually increase the concentration of the inhibitor as the cells adapt and resume proliferation.
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Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), you have established a resistant cell line.
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Maintain a parallel culture of the parental cell line in the absence of the drug for comparison.
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Step 2: Confirm the Resistant Phenotype
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Protocol:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines to your pyrazole inhibitor. A significant shift in the IC50 value confirms resistance.
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Step 3: Investigate the Mechanism of Resistance
-
Protocol:
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Sequence the Target Gene: Extract genomic DNA from both parental and resistant cell lines and sequence the coding region of the target gene to identify any potential mutations.
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Analyze Bypass Signaling Pathways: Use Western blotting to probe for the activation of known bypass pathways (e.g., PI3K/Akt, MEK/ERK). Look for increased phosphorylation of key signaling molecules.
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Assess Drug Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to measure the activity of drug efflux pumps. Increased efflux of the fluorescent substrate in the resistant cells is indicative of this mechanism.
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Metabolomic Profiling: For a more comprehensive view, consider performing metabolomic analysis to identify changes in cellular metabolism between the sensitive and resistant cells.
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III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Pyrazole-based inhibitor stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of your pyrazole inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Signaling Pathway Analysis
This protocol allows for the detection and quantification of specific proteins to assess target expression, inhibition, and the activation state of signaling pathways.
Materials:
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Cell lysates from treated and untreated cells
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (specific to your target protein, phospho-proteins, and a loading control like GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein Quantification: Determine the protein concentration of your cell lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
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Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane again with TBST.
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Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize them to the loading control to compare protein levels between samples.
IV. Visualizing Resistance: Pathways and Workflows
Understanding the complex interplay of signaling pathways and the logical flow of experiments is crucial. The following diagrams, generated using Graphviz, provide visual representations of these concepts.
Signaling Pathway: Common Resistance Mechanisms to a Kinase Inhibitor
Caption: Key mechanisms of resistance to pyrazole-based kinase inhibitors.
Experimental Workflow: Investigating Acquired Drug Resistance
Caption: A logical workflow for identifying mechanisms of acquired drug resistance.
V. Concluding Remarks
The journey of developing a novel therapeutic is fraught with challenges, and overcoming drug resistance is a critical milestone. This technical support center is a living document, and we are committed to updating it with the latest findings and methodologies. We encourage you to use this guide as a starting point for your troubleshooting efforts and to foster a deeper understanding of the intricate dance between pyrazole-based drugs and their cellular targets. By approaching your research with a systematic and informed perspective, you will be better equipped to navigate the complexities of drug resistance and contribute to the advancement of this important class of therapeutic agents.
References
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Mechanisms and insights into drug resistance in cancer. Frontiers in Pharmacology. Available at: [Link]
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Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. PMC. Available at: [Link]
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A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. National Institutes of Health. Available at: [Link]
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Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. Available at: [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]
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Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates. PubMed. Available at: [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. PubMed. Available at: [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. PMC. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Available at: [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
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Validation & Comparative
The Pyrazole Scaffold: A Comparative Guide to Kinase Inhibitors for Cancer Research
A Deep Dive into the Selectivity and Cellular Effects of Crizotinib and Next-Generation ALK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapies, the pyrazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides an in-depth, data-driven comparison of Crizotinib, a first-in-class ALK/MET inhibitor, with its successors, Ceritinib and Alectinib. By examining their kinase selectivity profiles and cellular activities, we aim to furnish a comprehensive resource to inform experimental design and drug discovery efforts.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole ring system is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to the development of a multitude of successful kinase inhibitors. Crizotinib, a small molecule inhibitor, was initially developed to target the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase but was later identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][2] The discovery of ALK rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) propelled Crizotinib to the forefront of targeted therapy.[2]
However, the emergence of acquired resistance to Crizotinib spurred the development of next-generation ALK inhibitors, such as Ceritinib and Alectinib, designed to have improved potency against ALK and to overcome common resistance mutations.[3][4] This guide will dissect the nuances of these inhibitors, providing a clear comparison of their biochemical and cellular performance.
Comparative Kinase Inhibition Profile
A critical determinant of a kinase inhibitor's therapeutic window and potential off-target effects is its selectivity across the human kinome. The following table summarizes the inhibitory activity (IC50) of Crizotinib, Ceritinib, and Alectinib against their primary targets and a selection of other kinases, compiled from extensive kinase panel screening data.
| Kinase Target | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| ALK | 24[5] | 0.15[6] | 1.9[6] |
| ROS1 | 1.7 | 0.4 | >1000 |
| MET | 1.6 | >1000 | >1000 |
| LTK | 4.1 | 16 | 1.7 |
| FLT3 | 32 | 340 | >1000 |
| AXL | 13 | >1000 | >1000 |
| TIE2 (TEK) | 48 | >1000 | >1000 |
| INSR | >1000 | 7[7] | >1000 |
| IGF1R | >1000 | 8[7] | >1000 |
Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. The data presented is for wild-type kinases.
As the data illustrates, while all three inhibitors potently target ALK, their selectivity profiles diverge significantly. Crizotinib exhibits potent inhibition of both ALK and MET, as well as ROS1. In contrast, Ceritinib and Alectinib are highly selective for ALK, with Ceritinib also showing some activity against INSR and IGF1R at higher concentrations. Alectinib stands out for its high selectivity for ALK and the structurally related Leukocyte Tyrosine Kinase (LTK).[8]
Cellular Activity: Beyond the Kinase Assay
The ultimate measure of a kinase inhibitor's utility is its ability to suppress oncogenic signaling and induce cell death in cancer cells. The following table presents the half-maximal growth inhibitory concentration (GI50) of the three inhibitors in ALK-positive NSCLC cell lines.
| Cell Line | Crizotinib GI50 (nM) | Ceritinib GI50 (nM) | Alectinib GI50 (nM) |
| H3122 (EML4-ALK v1) | 245[9] | 6.3[9] | 34[10] |
| H2228 (EML4-ALK v3) | 107[9] | 3.8[9] | 29[10] |
These cellular assays confirm the high potency of the second-generation inhibitors, with Ceritinib and Alectinib demonstrating significantly lower GI50 values compared to Crizotinib in ALK-driven cancer cell lines.
Mechanism of Action and Signaling Pathways
Crizotinib, Ceritinib, and Alectinib are all ATP-competitive inhibitors that bind to the kinase domain of their target proteins, preventing phosphorylation and subsequent activation of downstream signaling pathways.[1][4][11] Dysregulation of ALK and MET signaling can activate several key oncogenic pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and migration.[12]
Caption: ALK and MET signaling pathways and points of inhibition.
Experimental Methodologies
The data presented in this guide are generated through standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations is prepared in a multi-well plate.
-
Reaction Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced into ATP. This newly generated ATP is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase inhibition by the test compound.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated from a dose-response curve.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and its universal applicability to nearly all kinases. The two-step process of depleting the initial ATP before measuring the newly generated ATP from ADP minimizes background signal and increases the accuracy of the measurement.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the kinase inhibitor.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
GI50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for assessing cytotoxicity. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which provides a reliable measure of cellular metabolic health. The 72-hour incubation period is a standard duration to observe the anti-proliferative effects of a compound.
Conclusion
The pyrazole scaffold has proven to be a highly versatile and effective framework for the design of potent kinase inhibitors. While Crizotinib represents a landmark achievement in targeted therapy for ALK-positive NSCLC, the development of second-generation inhibitors like Ceritinib and Alectinib has addressed the clinical challenge of acquired resistance and demonstrated superior potency and selectivity. This guide highlights the importance of comprehensive kinase profiling and cellular assays in characterizing and comparing these inhibitors. For researchers in the field, a thorough understanding of these comparative data and the underlying experimental methodologies is paramount for the rational design and development of the next wave of targeted cancer therapeutics.
References
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MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. (URL: [Link])
-
Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet?. (URL: [Link])
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New generation anaplastic lymphoma kinase inhibitors. (URL: [Link])
-
Crizotinib: A comprehensive review. (URL: [Link])
-
Understanding the ALECENSA® (alectinib) mechanism of action. (URL: [Link])
-
What is the mechanism of Ceritinib?. (URL: [Link])
-
Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. (URL: [Link])
-
Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (URL: [Link])
-
Crizotinib. (URL: [Link])
-
Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem. (URL: [Link])
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (URL: [Link])
-
MET molecular mechanisms and therapiesin lung cancer. (URL: [Link])
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What is the mechanism of Alectinib Hydrochloride?. (URL: [Link])
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (URL: [Link])
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CERITINIB (PD004094, VERWOWGGCGHDQE-UHFFFAOYSA-N). (URL: [Link])
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Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem. (URL: [Link])
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Targeting the hepatocyte growth factor/Met pathway in cancer. (URL: [Link])
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Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. (URL: [Link])
-
An overview of the c-MET signaling pathway. (URL: [Link])
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Inhibition of ALK Signaling for Cancer Therapy. (URL: [Link])
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New generation anaplastic lymphoma kinase inhibitors. (URL: [Link])
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ALK: a tyrosine kinase target for cancer therapy. (URL: [Link])
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Signaling by ALK in cancer. (URL: [Link])
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ALK signaling pathway. ALK activates multiple pathways, including... | Download Scientific Diagram. (URL: [Link])
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What is ALK? An Ultimate Guide| Massive Bio. (URL: [Link])
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Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. (URL: [Link])
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Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC. (URL: [Link])
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Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])
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The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. (URL: [Link])
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Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives. (URL: [Link])
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ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (URL: [Link])
-
IC 50 values of crizotinib in human MM cells, AML cells and PBMCs.. (URL: [Link])
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Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (URL: [Link])
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IC50 values of alectinib and crizotinib.. (URL: [Link])
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Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. (URL: [Link])
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IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (URL: [Link])
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Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 4-(3-Chlorophenyl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Within this diverse family, the 4-(3-chlorophenyl)-1H-pyrazol-5-amine core has emerged as a particularly promising template for the design of potent kinase inhibitors, which are critical in the targeted therapy of cancer and other diseases.[5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of next-generation inhibitors.
The Significance of the this compound Scaffold
The this compound moiety serves as a versatile building block in the synthesis of pharmaceutical compounds, especially in the development of kinase inhibitors for cancer treatment.[5] Its structural features, including the ability to form hydrogen bonds and engage in aromatic interactions, enhance its binding affinity to target proteins.[5] The pyrazole ring itself can address both pharmacodynamic and pharmacokinetic challenges in drug design.[2] This guide will delve into how modifications to this core structure influence biological activity, providing a comparative analysis of various analogs.
Comparative Analysis of Analog Activity
The following sections and data tables summarize the known structure-activity relationships for derivatives of the this compound scaffold and related pyrazole-based compounds. While a single comprehensive study detailing a wide range of direct analogs is not publicly available, by synthesizing data from multiple sources, we can infer key SAR trends.
Substitutions on the Pyrazole Ring
Modifications to the pyrazole ring, particularly at the N1 and C3 positions, have a profound impact on the inhibitory activity and selectivity of these compounds.
Table 1: Influence of N1 and C3 Substitutions on Anticancer Activity
| Compound ID | N1-Substituent | C3-Substituent | Target Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl | 4-Chlorophenyl | SW-620 (Colon) | 0.52 | [6] |
| Analog B | m-Chlorophenyl | p-Methoxyphenyl | A498 (Renal) | 0.58 | [6] |
| Analog C | Phenyl | Cyclohexyl | Thrombin | > 5 | [7] |
| Analog D | Phenyl | 3-Pyridyl | Thrombin | 0.016 | [7] |
Note: IC50 values are indicative of the concentration required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency.
From the data, it is evident that aromatic substituents at the N1 and C3 positions are generally favorable for potent anticancer activity. For instance, Analog A, with phenyl and 4-chlorophenyl groups, shows sub-micromolar activity against a colon cancer cell line.[6] The introduction of a pyridyl group at the C3 position, as in Analog D, can lead to highly potent and selective inhibition of specific kinases like thrombin.[7] Conversely, a non-aromatic cyclohexyl group at C3 (Analog C) results in a significant loss of activity.[7]
Modifications of the 4-Phenyl Ring
The 3-chloro substitution on the 4-phenyl ring is a common feature in this class of inhibitors. However, altering the substitution pattern on this ring can fine-tune the activity and selectivity.
Table 2: Impact of Substitutions on the 4-Phenyl Ring on Biological Activity
| Compound ID | 4-Phenyl Substitution | Biological Target/Assay | Activity | Reference |
| Scaffold Core | 3-Chloro | Kinase Inhibition | Building Block | [5] |
| Related Analog 1 | 4-Chloro | Antifungal/Antitubercular | Active | [8] |
| Related Analog 2 | 4-Methoxy | Furanone Derivative - Anticancer | Active | [9] |
| Related Analog 3 | Unsubstituted | Meprin α/β Inhibition | Active |
While direct comparative data for a series of this compound analogs with varied phenyl substitutions is limited, related studies on other pyrazole scaffolds indicate that the nature and position of substituents on the phenyl ring are critical. For example, a 4-chloro substitution has been shown to impart antifungal and antitubercular properties in a related pyrazole series.[8] The introduction of a methoxy group has also been explored in the context of anticancer furanone derivatives.[9]
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used in the evaluation of these pyrazole analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (pyrazole analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay for Anticancer Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (pyrazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR and experimental workflows.
Caption: A simplified workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The available data, though fragmented across different studies, consistently highlights the importance of aromatic substitutions at the N1 and C3 positions of the pyrazole ring for potent biological activity. The substitution pattern on the 4-phenyl ring also offers a crucial handle for fine-tuning potency and selectivity.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. A comprehensive library of analogs with diverse substitutions at all three key positions (N1, C3, and the 4-phenyl ring) should be synthesized and screened against a broad panel of kinases and cancer cell lines. Such studies will undoubtedly provide a more detailed and predictive SAR map, paving the way for the discovery of next-generation targeted therapies with improved efficacy and safety profiles.
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The Pyrazole Scaffold: Bridging the Gap Between Benchtop and Bedside
A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Pyrazole Compounds
For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs.[3] However, the journey from a promising hit in an in vitro assay to a clinically effective therapeutic is fraught with challenges. A critical step in this process is the rigorous evaluation and correlation of a compound's performance in both controlled laboratory settings (in vitro) and complex biological systems (in vivo).
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole compounds, offering insights into the experimental design, data interpretation, and the crucial translation of preclinical findings. We will explore case studies of prominent pyrazole-based drugs, delve into the methodologies of key assays, and visualize the underlying biological pathways to equip researchers, scientists, and drug development professionals with the knowledge to navigate this complex landscape.
From Enzyme Inhibition to Physiological Response: A Tale of Two Settings
The core of preclinical drug discovery lies in understanding how a compound's initial activity at a molecular level translates to a therapeutic effect in a whole organism. This journey begins with in vitro studies, which provide a controlled environment to assess the direct interaction of a compound with its target. These are then followed by in vivo studies, which introduce the complexities of a living system, including absorption, distribution, metabolism, and excretion (ADME).
The Controlled World of In Vitro Evaluation
In vitro assays are indispensable for the initial screening and characterization of drug candidates. They offer high-throughput capabilities, cost-effectiveness, and a detailed mechanistic understanding of a compound's activity. For pyrazole compounds, which are often designed as enzyme inhibitors, key in vitro assays include:
-
Biochemical Assays: These assays directly measure the interaction of the pyrazole compound with its purified target enzyme. A common example is the in vitro kinase assay, which quantifies the inhibition of a specific kinase's ability to phosphorylate a substrate.[4][5] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Cell-Based Assays: These assays assess the effect of a compound on living cells. They provide a more physiologically relevant context than biochemical assays by considering factors like cell permeability and off-target effects. The MTT assay, for instance, is a colorimetric assay used to measure cellular metabolic activity, which can be an indicator of cell viability and proliferation in response to a compound.[2][3]
The Complexities of In Vivo Validation
While in vitro data is crucial for initial go/no-go decisions, it is the in vivo performance that ultimately determines a drug's therapeutic potential. In vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[6] For pyrazole compounds, common in vivo models include:
-
Inflammation Models: The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model to assess the anti-inflammatory properties of compounds like the COX-2 inhibitor celecoxib.[7][8] The efficacy is measured by the reduction in paw swelling compared to a control group.
-
Oncology Models: Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the anti-cancer activity of pyrazole-based kinase inhibitors.[9][10] Key efficacy endpoints include tumor growth inhibition and regression.
A Comparative Look at Pyrazole Efficacy: Data in Focus
The true test of a drug candidate lies in the correlation between its in vitro potency and its in vivo efficacy. The following tables provide a comparative summary of key data for two prominent pyrazole-based drugs, the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.
Table 1: In Vitro vs. In Vivo Efficacy of Celecoxib
| Parameter | In Vitro | In Vivo |
| Target | Cyclooxygenase-2 (COX-2) | COX-2 |
| Assay/Model | Human recombinant COX-2 enzyme assay | Carrageenan-induced paw edema in rats |
| Metric | IC50 | Edema Inhibition (%) |
| Value | 40 nM | Significant inhibition at 30 mg/kg |
| Reference | [11] | [12] |
Table 2: In Vitro vs. In Vivo Efficacy of Ruxolitinib
| Parameter | In Vitro | In Vivo |
| Target | JAK1/JAK2 kinases | Human lymphoma xenograft in mice |
| Assay/Model | Cell-free kinase assay | Tumor growth inhibition |
| Metric | IC50 | Significant survival benefit |
| Value | JAK1: ~3 nM, JAK2: ~3 nM | Significant reduction in tumor burden |
| Reference | [13][14] | [15] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To truly understand the bridge between in vitro and in vivo efficacy, it is essential to visualize the biological context in which these pyrazole compounds act, as well as the experimental journey from the lab bench to the animal model.
COX-2 Signaling Pathway in Inflammation
JAK-STAT Signaling Pathway in Cancer
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Experimental Protocols: A Step-by-Step Guide
The reproducibility and reliability of experimental data are paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments used to evaluate pyrazole compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a pyrazole compound against a specific kinase.[4]
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted pyrazole compound or a DMSO control to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.[16]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
MTT Cell Proliferation Assay
This protocol outlines the steps for assessing the effect of a pyrazole compound on the proliferation of cancer cells.[2][3][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specific duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the compound's cytotoxic or anti-proliferative effect.
Carrageenan-Induced Paw Edema in Rats
This protocol details a standard method for evaluating the in vivo anti-inflammatory activity of a pyrazole compound.[7][8][19]
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole compound or a vehicle control to the rats via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Tumor Xenograft Model in Mice
This protocol describes a widely used method for assessing the in vivo anti-cancer efficacy of a pyrazole compound.[9][10][21]
-
Cell Culture: Culture human cancer cells in vitro to the desired number.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole compound or a vehicle control according to a specific dosing schedule.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors can be excised for further analysis.
Conclusion: A Privileged Scaffold with a Promising Future
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[22][23][24] The successful translation of a pyrazole compound from a potent in vitro inhibitor to an effective in vivo therapeutic hinges on a deep understanding of the intricate interplay between the compound, its biological target, and the complex physiological environment. By employing a robust and logical experimental workflow, from precise in vitro characterization to well-designed in vivo validation, researchers can effectively bridge the gap between the benchtop and the bedside. The insights and methodologies presented in this guide aim to empower scientists in their pursuit of developing the next generation of pyrazole-based medicines that can address unmet medical needs.
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A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Isomerism in Pyrazole-Based Drug Design
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The versatility of the pyrazole scaffold lies in its unique physicochemical properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of pharmacological profiles.[4][5]
However, the efficacy of a pyrazole-based therapeutic is not solely dictated by the nature of its substituents, but critically, by their spatial arrangement. Positional isomerism in the pyrazole ring gives rise to distinct molecules with identical molecular formulas but different connectivity, which can lead to profound differences in their biological activity, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of these isomers is therefore paramount for the rational design of novel therapeutics.[4][6]
This guide provides a comparative analysis of the biological activities of pyrazole isomers, synthesizing findings from the literature to offer insights into how isomeric variations influence therapeutic potential. We will delve into the mechanistic underpinnings of these differences and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery programs.
Understanding Pyrazole Isomerism
Isomerism in pyrazoles can manifest in several ways, primarily through the differential substitution on the carbon and nitrogen atoms of the ring. For an unsymmetrically substituted pyrazole, the position of substituents at C3, C4, and C5, as well as N1, creates a diverse chemical space. A particularly important phenomenon is the annular tautomerism of N-unsubstituted 3(5)-substituted pyrazoles, where the proton on the nitrogen can shuttle between the two nitrogen atoms, leading to two distinct tautomeric forms.[7][8] This equilibrium can be influenced by the nature of the substituents and the surrounding microenvironment, which has significant implications for how the molecule interacts with its biological target.[7][8]
Caption: Key types of isomerism in the pyrazole scaffold.
Comparative Analysis of Biological Activities
The strategic placement of substituents on the pyrazole ring can dramatically alter the biological activity of the resulting compound. While direct head-to-head comparative studies of all possible isomers are not always available, the existing literature on structure-activity relationships (SAR) provides valuable insights.
Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of anticancer agents, particularly as kinase inhibitors.[2] The orientation of substituents on the pyrazole ring is critical for achieving potent and selective inhibition of protein kinases, which are often dysregulated in cancer.
For instance, in the development of inhibitors for meprin α and meprin β, metalloproteinases implicated in cancer, modifications at positions 3 and 5 of the pyrazole ring were explored to modulate inhibitory activity and selectivity.[1] A study on pyrazole-based inhibitors of the p53-MDM2 interaction, a key pathway in cancer, found that the antiproliferative activity of the compounds was highly dependent on the substitution pattern.[9] While this study did not explicitly compare positional isomers, the SAR data underscores the importance of substituent placement for biological effect.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | 1,3,4,5-tetrasubstituted | HCT116 (Colon) | 4.09 | [9] |
| 11c | 1,3,4,5-tetrasubstituted | SW620 (Colon) | 16.82 | [9] |
| 9r | 1,3,4,5-tetrasubstituted | HepG2 (Liver) | 1.53 | [10] |
| 9p | 1,3,4,5-tetrasubstituted | HepG2 (Liver) | 4.21 | [10] |
| 6b | Diphenyl pyrazole-chalcone | HNO-97 (Head & Neck) | 10 | [11] |
| 6d | Diphenyl pyrazole-chalcone | HNO-97 (Head & Neck) | 10.56 | [11] |
This table presents data on various substituted pyrazoles to illustrate the range of anticancer activities. Direct isomeric comparisons are limited in the literature.
The causal relationship between substituent position and anticancer activity often lies in the specific interactions with the target protein. For example, a substituent at the C3 position might form a crucial hydrogen bond with a key amino acid residue in a kinase's active site, while the same substituent at the C5 position might lead to steric clashes, thereby reducing or abolishing activity.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[12][13]
A study on novel pyrazole compounds demonstrated that their anti-inflammatory activity was comparable to celecoxib.[12] While a direct comparison of positional isomers was not the focus, the study highlighted that the overall substitution pattern was critical for activity. Another study synthesized two series of trisubstituted pyrazole derivatives and evaluated their anti-inflammatory and COX inhibitory activities, finding that some derivatives showed considerable edema inhibition.[3] This suggests that the arrangement of substituents around the pyrazole core is a key determinant of anti-inflammatory potency.
The differential activity of isomers can be attributed to how they fit into the active site of COX enzymes. The shape and electronic properties of the active sites of COX-1 and COX-2 are subtly different, and the specific placement of substituents on the pyrazole ring can favor binding to one isoform over the other, leading to selective inhibition.
Antimicrobial Activity
The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[2] The antimicrobial efficacy of pyrazole derivatives is highly dependent on their substitution patterns.
One study found that the presence of electron-withdrawing groups, such as nitro and halogens, on a phenyl ring attached to the pyrazole core significantly influenced antimicrobial activity.[2] The position of these substituents (e.g., para-position) also played a crucial role, likely due to steric factors that facilitate better binding to microbial enzymes.[2] Another study on novel pyrazole-based compounds showed that their antimicrobial activity against both Gram-positive and Gram-negative bacteria was dependent on the specific chalcone-derived structure.[11]
Experimental Protocols for Biological Activity Assessment
To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the biological activity of pyrazole isomers.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., PC3, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole isomers or a control vehicle.[12]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a specific time period.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial dilution of the pyrazole isomers in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The evidence, though not always from direct comparative studies, strongly indicates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The position of substituents on the pyrazole ring influences the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. This, in turn, dictates its potency, selectivity, and overall therapeutic potential.
For researchers in drug discovery, this underscores the necessity of synthesizing and evaluating all relevant positional isomers of a promising pyrazole lead compound. A comprehensive understanding of the SAR of pyrazole isomers will undoubtedly accelerate the development of more effective and safer medicines. Future research should focus on systematic, head-to-head comparative studies of pyrazole isomers to build a more complete and predictive model of their biological activities.
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Validating Target Engagement of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology and immunology, the validation of a compound's interaction with its intended molecular target is a cornerstone of preclinical development. This process, termed target engagement, provides the foundational evidence for a drug's mechanism of action and is a critical determinant of its therapeutic potential. This guide offers a comprehensive comparison of key methodologies for validating the target engagement of novel kinase inhibitors, using a hypothetical compound, PZ-Cl , derived from a 4-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold, as a case study. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2]
For the purpose of this guide, we will hypothesize that PZ-Cl is designed to target a key signaling kinase, such as p38 MAP kinase, a protein implicated in inflammatory responses and cell proliferation.[3] We will explore three orthogonal, yet complementary, experimental strategies to confirm that PZ-Cl directly binds to and functionally modulates p38 MAP kinase within a cellular context.
The Imperative of Target Engagement Validation
Before a compound can be advanced as a potential therapeutic, it is crucial to demonstrate that it binds to its intended target in a biologically relevant setting and that this binding event leads to a measurable downstream effect.[4][5] Robust target engagement validation provides confidence that the observed cellular phenotype is a direct consequence of modulating the target of interest and not due to off-target effects, which can lead to toxicity or a lack of efficacy.[6]
This guide will compare the following widely adopted techniques for validating target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells or cell lysates.[7][8][9][10]
-
Biochemical Kinase Binding Assay: A quantitative in vitro method to determine the affinity of a compound for its purified target kinase.
-
In-Cell Western™ (ICW): An immunocytochemical assay to measure the downstream functional consequences of target engagement, such as the inhibition of substrate phosphorylation.[11][12][13][14][15]
Each of these methods provides a unique and critical piece of the target engagement puzzle. A multi-pronged approach, leveraging the strengths of each technique, is the most rigorous path to validating a novel kinase inhibitor.
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Primary Output | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Thermal melt curve (Tm) shift (ΔTm) | Low to Medium | Direct evidence of target binding in a native cellular environment; no compound labeling required.[7][10] | Indirect measure of affinity; can be technically demanding. |
| Biochemical Kinase Binding Assay (e.g., LanthaScreen™) | Competitive displacement of a fluorescent tracer from the kinase active site.[16][17] | IC50/Kd values | High | Highly quantitative measure of binding affinity; amenable to high-throughput screening.[16][17][18] | In vitro assay using purified components; may not reflect cellular conditions. |
| In-Cell Western™ (ICW) | Quantitative immunofluorescence to measure protein levels and post-translational modifications in fixed cells.[11][14] | Dose-dependent inhibition of substrate phosphorylation. | High | Measures the functional outcome of target engagement in a cellular context; high-throughput.[12][14] | Indirect measure of target binding; requires specific and validated antibodies.[15] |
I. Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding in a Cellular Milieu
CETSA® is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[10] The binding of a compound, such as PZ-Cl, to its target protein, p38 kinase, increases the protein's conformational stability. This increased stability is reflected as a higher melting temperature (Tm) when cells are subjected to a heat gradient.[8][9]
Causality Behind Experimental Choices
The core of CETSA is the comparison of the target protein's thermal stability in the presence and absence of the test compound. By heating intact cells or cell lysates to a range of temperatures, we can determine the temperature at which the target protein denatures and aggregates.[8][9] The presence of a binding ligand will shift this denaturation curve to higher temperatures. This provides direct, label-free evidence of target engagement in a physiologically relevant environment.[7][10]
Detailed Experimental Protocol: CETSA® for p38 Kinase
-
Cell Culture and Treatment:
-
Plate a human cell line known to express p38 kinase (e.g., HeLa or U-937) and grow to approximately 80% confluency.
-
Harvest the cells and resuspend in a suitable buffer.
-
Treat the cell suspension with various concentrations of PZ-Cl (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[8]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against p38 kinase.
-
Quantify the band intensities and plot the percentage of soluble p38 kinase as a function of temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each curve. A significant increase in Tm in the PZ-Cl treated samples compared to the vehicle control validates target engagement.
-
II. Biochemical Kinase Binding Assay: Quantifying Affinity
While CETSA® confirms binding in a cellular context, a biochemical binding assay is essential for quantifying the affinity of PZ-Cl for purified p38 kinase. The LanthaScreen™ Eu Kinase Binding Assay is a high-throughput method based on Förster resonance energy transfer (FRET).[16][17]
Causality Behind Experimental Choices
This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[16][17] A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. PZ-Cl, if it binds to the ATP pocket, will compete with the tracer, leading to a decrease in the FRET signal.[16][17] This allows for the precise determination of the compound's half-maximal inhibitory concentration (IC50), which can be used to calculate the dissociation constant (Kd).
Detailed Experimental Protocol: LanthaScreen™ for p38 Kinase
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of PZ-Cl in 1X Kinase Buffer A, starting from a high concentration (e.g., 100 µM).[18]
-
Prepare a 2X solution of purified, tagged p38 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[17][18]
-
Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.[17]
-
-
Assay Assembly:
-
Incubation and Detection:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the PZ-Cl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. In-Cell Western™: Measuring Downstream Functional Effects
Confirming that PZ-Cl binds to p38 kinase is crucial, but it is equally important to demonstrate that this binding event inhibits the kinase's function within the cell. An In-Cell Western™ (ICW) is a quantitative, plate-based immunoassay that can measure the levels of a specific phosphorylated substrate of p38 kinase.[11][12][13][14][15]
Causality Behind Experimental Choices
The ICW assay combines the specificity of Western blotting with the throughput of an ELISA.[12] By treating cells with an activator of the p38 pathway (e.g., anisomycin) in the presence of varying concentrations of PZ-Cl, we can quantify the inhibition of p38-mediated phosphorylation of a downstream substrate, such as MAPKAPK2 (MK2). This provides a functional readout of target engagement in a cellular context. Normalizing the phospho-protein signal to total protein or cell number (using a DNA dye) ensures accurate quantification.[15]
Detailed Experimental Protocol: In-Cell Western™ for p38 Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a serial dilution of PZ-Cl for 1-2 hours.
-
Stimulate the p38 pathway by adding a known activator, such as anisomycin, for 30 minutes.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.[13]
-
Incubate the cells with a cocktail of primary antibodies overnight at 4°C: a rabbit anti-phospho-MK2 (Thr334) antibody and a mouse antibody for normalization (e.g., anti-GAPDH or anti-beta-actin).[11][13]
-
Wash the plate multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).
-
-
Imaging and Quantification:
-
Wash the plate thoroughly to remove unbound secondary antibodies.
-
Scan the dry plate on an infrared imaging system, such as a LI-COR® Odyssey® scanner.
-
Quantify the fluorescence intensity in both the 700 nm and 800 nm channels.
-
Normalize the phospho-MK2 signal (800 nm) to the normalization protein signal (700 nm).
-
Plot the normalized phospho-MK2 signal against the PZ-Cl concentration to determine the IC50 for functional inhibition.
-
Conclusion
Validating the target engagement of a novel compound like PZ-Cl is a multi-faceted process that requires a combination of biophysical and functional cell-based assays.[20][21] The Cellular Thermal Shift Assay provides compelling, direct evidence of target binding within the complex milieu of the cell. Biochemical binding assays, such as the LanthaScreen™, offer a precise, quantitative measure of the compound's affinity for its purified target. Finally, the In-Cell Western™ assay bridges the gap between binding and function, demonstrating that target engagement translates into the desired downstream biological effect.
By employing these three orthogonal approaches, researchers can build a robust and convincing data package to validate the target engagement of this compound derivatives and other novel kinase inhibitors, thereby increasing the probability of success as they advance through the drug discovery pipeline.[4]
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A Head-to-Head Preclinical Assessment of Novel Pyrazole Analogs Against Standard-of-Care Therapeutics in Oncology and Inflammation
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide presents a rigorous, evidence-based comparison of two novel pyrazole derivatives against established standard-of-care drugs in the key therapeutic areas of oncology and inflammation. We will dissect their preclinical performance, providing the underlying scientific rationale for the experimental designs and presenting the data with clarity and transparency. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of these next-generation therapeutic candidates.
Introduction: The Rationale for Pyrazole-Based Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and versatile substitution patterns. This has allowed for the development of numerous derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, feature the pyrazole core, underscoring its therapeutic relevance.[3] The focus of this guide is to benchmark the efficacy of emerging pyrazole-based compounds against these established therapeutic agents.
Section 1: A Novel Pyrazole Derivative in Oncology
In the relentless pursuit of more effective and less toxic cancer therapies, a new class of pyrazole derivatives has shown significant promise.[1][2] For the purpose of this guide, we will focus on a representative compound, hereafter referred to as PZ-1 , which has demonstrated potent cytotoxic activity against various cancer cell lines.[1] We will compare its preclinical efficacy against Doxorubicin , a long-standing and widely used chemotherapeutic agent.[3][]
Mechanism of Action: A Tale of Two Strategies
The divergent mechanisms of action between PZ-1 and Doxorubicin highlight the evolution of anticancer drug design.
-
PZ-1 : Many novel pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor growth and survival.[1][2] For instance, some derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[1] Others have been shown to target receptor tyrosine kinases like EGFR, or interfere with tubulin polymerization.[1][2] For the purpose of this guide, we will consider PZ-1 as a selective CDK2 inhibitor.[1]
-
Doxorubicin : This anthracycline antibiotic has a multi-faceted mechanism of action, primarily involving the intercalation into DNA and the inhibition of topoisomerase II.[3][][5] This leads to the disruption of DNA replication and repair, ultimately triggering cell death.[3][] Doxorubicin also generates reactive oxygen species, contributing to its cytotoxic effects.[3]
Caption: Comparative Mechanisms of Action of PZ-1 and Doxorubicin.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cornerstone of preclinical cancer drug evaluation is the in vitro assessment of cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PZ-1 (Analog) | HCT116 | Colon Carcinoma | < 23.7 | [1] |
| MCF7 | Breast Adenocarcinoma | < 23.7 | [1] | |
| HepG2 | Hepatocellular Carcinoma | < 23.7 | [1] | |
| A549 | Lung Carcinoma | < 23.7 | [1] | |
| Doxorubicin | HCT116 | Colon Carcinoma | 24.7 - 64.8 | [1] |
| MCF7 | Breast Adenocarcinoma | 0.95 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 24.7 - 64.8 | [1] | |
| A549 | Lung Carcinoma | 24.7 - 64.8 | [1] |
Note: The IC50 values for PZ-1 analogs are presented as a range from a study where several derivatives showed superior or comparable activity to Doxorubicin.
These data suggest that PZ-1 analogs can exhibit potent and, in some cases, superior cytotoxic activity compared to the standard-of-care agent, Doxorubicin, across multiple cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative or standard drug (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Caption: Workflow for the MTT Assay.
Section 2: A Novel Pyrazole Derivative in Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful drug in this class.[9][10] Here, we evaluate a novel pyrazole derivative, PZ-2 , a selective COX-2 inhibitor, against the standard-of-care, Celecoxib .
Mechanism of Action: Selective COX-2 Inhibition
Both PZ-2 and Celecoxib share a common mechanism of action, which is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11]
-
COX Enzymes: Cyclooxygenase enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[11] COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[10][11][12]
-
Selective Inhibition: By selectively inhibiting COX-2, drugs like Celecoxib and the novel pyrazole PZ-2 can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11][13]
Caption: Mechanism of Selective COX-2 Inhibition by PZ-2 and Celecoxib.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[9][14]
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema | Reference |
| PZ-2 (Analog) | Not Specified | Oral | Potent anti-oedematous effect | [15] |
| Celecoxib | 10 | Intraperitoneal | Significant | [15] |
| 30 | Intraperitoneal | Significant | [15] |
Note: While a direct head-to-head study with specific percentages is not available in the provided search results, the literature indicates that novel pyrazole derivatives can exhibit potent anti-inflammatory effects comparable to or exceeding that of celecoxib.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema formation.[14] The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.[18]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (PZ-2), vehicle control, or standard drug (Celecoxib) orally or intraperitoneally at a predetermined time before carrageenan injection.[19]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[9][20]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that novel pyrazole derivatives hold significant potential as next-generation therapeutics in both oncology and inflammation. The representative compounds, PZ-1 and PZ-2, demonstrate comparable or even superior efficacy to the standard-of-care drugs Doxorubicin and Celecoxib in validated preclinical models.
The targeted mechanism of action of many new pyrazole derivatives, such as the selective inhibition of CDKs or COX-2, offers the promise of improved safety profiles and therapeutic windows compared to older, less specific drugs. However, it is crucial to acknowledge that this guide is based on a synthesis of available preclinical data, and further comprehensive head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these promising new agents.
Future research should focus on:
-
In vivo tumor xenograft studies to evaluate the anti-tumor efficacy of PZ-1 analogs in a more physiologically relevant setting.
-
Comprehensive toxicological studies to assess the safety profiles of these novel pyrazole derivatives.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure adequate target engagement.
The continued exploration of the pyrazole scaffold is a testament to its enduring value in medicinal chemistry. The findings summarized herein should encourage and guide the further development of these promising compounds towards clinical translation.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib, and functional materials.[1][2] Its synthesis is a cornerstone of heterocyclic chemistry, with a variety of methods developed over more than a century. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision dictated by factors such as substrate availability, desired substitution pattern, regioselectivity, and overall efficiency.
This guide provides an in-depth, head-to-head comparison of the most prominent and field-proven methods for pyrazole synthesis. We will move beyond a simple listing of reactions to explore the causality behind methodological choices, offering practical insights to guide your synthetic strategy.
At a Glance: Comparison of Key Pyrazole Synthesis Methods
| Method | Key Reactants | General Reaction Conditions | Yield Range | Regioselectivity | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature.[3] | 70-95%[1][4] | Low with unsymmetrical dicarbonyls, leading to isomeric mixtures.[1][5] | Readily available starting materials, straightforward procedure.[1] | Lack of regioselectivity is a major drawback; often requires harsh conditions. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation.[4] | 66-88%[4] | Generally good, dictated by the Michael addition step. | Wide availability of α,β-unsaturated carbonyls (e.g., chalcones).[4] | Requires an additional oxidation step, adding complexity and reagents.[4] |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne/Alkene | Often catalyst-free with heating, or catalyzed by Lewis acids; can be performed under mild conditions.[6][7] | Good to excellent[6] | High, especially with terminal alkynes.[8] | Excellent regioselectivity, atom-economic, and mild reaction conditions are possible.[6][8] | Requires synthesis and handling of potentially unstable diazo compounds.[7] |
| Multicomponent Synthesis | e.g., Ketone, Aldehyde, Hydrazine | Often catalyzed, can be performed in green solvents like water or under solvent-free conditions.[9] | Good to excellent[9] | Can be highly regioselective depending on the specific reaction.[9] | High atom economy, operational simplicity, access to complex molecules in one pot.[4] | Optimization of reaction conditions for multiple components can be challenging. |
The Classic Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] It remains one of the most direct and widely used methods due to the commercial availability of a vast array of starting materials.[10]
Reaction Mechanism and Causality
The Knorr synthesis is typically acid-catalyzed.[11][12] The mechanism proceeds through two key stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
-
Activation: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl, activating it for nucleophilic attack.
-
Condensation: A nitrogen atom from the hydrazine attacks the activated carbonyl, ultimately forming a hydrazone intermediate after the elimination of water.
-
Cyclization & Dehydration: The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]
A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This can lead to a mixture of two regioisomeric pyrazole products, which are often difficult to separate.[1][5] The outcome is governed by the relative steric and electronic properties of the substituents on both reactants and the reaction pH.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone precursor)
This protocol details the solvent-free synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[13]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. Causality Note: This addition is exothermic, and slow addition is crucial for controlling the reaction temperature.[3][13]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[13] The mixture will turn into a heavy syrup.
-
Isolation: Cool the resulting syrup in an ice-water bath.
-
Crystallization: Add a small amount of diethyl ether (approx. 2 mL) and stir the mixture vigorously with a glass rod to induce crystallization of the crude product.[13] Continue adding ether in small portions until precipitation is complete.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether. Recrystallize the solid from a minimum amount of hot 95% ethanol to obtain the pure pyrazolone.[13]
The Modern Approach: 1,3-Dipolar Cycloaddition
A more modern and highly versatile route to pyrazoles is the [3+2] cycloaddition reaction. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[8][14] It is a powerful, atom-economic strategy for constructing the pyrazole ring with excellent control over regioselectivity.[8]
Reaction Mechanism and Causality
The concerted [3+2] cycloaddition of a diazo compound with an alkyne directly yields the aromatic pyrazole ring. When an alkene is used, an intermediate pyrazoline is formed, which may subsequently be oxidized to the pyrazole.
-
Dipole Formation: Diazo compounds, such as ethyl diazoacetate (EDA), serve as the three-atom (C-N-N) component.[7]
-
Cycloaddition: The diazo compound reacts with a two-atom component (the C-C multiple bond of an alkyne or alkene) in a pericyclic reaction to form the five-membered ring.
-
Aromatization: If an alkyne is used, the pyrazole is formed directly. If an alkene is used, the resulting dihydropyrazole (pyrazoline) can tautomerize or be oxidized to the aromatic product.[7]
The primary advantage here is regiocontrol . The electronics of the substituents on both the diazo compound and the dipolarophile direct the orientation of the cycloaddition, often leading to a single regioisomer, a significant improvement over the Knorr synthesis.[7]
Caption: Pathway for 1,3-dipolar cycloaddition synthesis of pyrazoles.
Performance Considerations
While powerful, this method's primary challenge lies in the handling of diazo compounds, which can be unstable and explosive.[7] However, methods for their in situ generation have been developed to mitigate these risks. For instance, ethyl diazoacetate can be prepared from ethyl glycinate and sodium nitrite in a biphasic system and used directly.[7] Recent advancements also include catalyst-free cycloadditions under solvent-free heating conditions, enhancing the green credentials of this method.[6]
Enhancing Efficiency: Microwave-Assisted Synthesis
For both classical and modern methods, the choice of energy input can dramatically alter reaction outcomes. Microwave-assisted organic synthesis (MAOS) has emerged as a compelling alternative to conventional heating, offering drastically reduced reaction times, improved yields, and often higher product purity.[15][16]
Causality of Microwave Enhancement
Conventional heating relies on conduction and convection, which can be slow and lead to uneven temperature distribution. Microwave irradiation, however, heats the reaction mixture volumetrically and directly through two primary mechanisms: dipolar polarization and ionic conduction. This rapid, efficient energy transfer can accelerate reaction rates by orders of magnitude compared to an oil bath at the same temperature.[15] For pyrazole synthesis, this translates to converting a multi-hour reflux into a procedure that takes mere minutes.[15]
Caption: Decision logic for choosing a heating method for pyrazole synthesis.
Experimental Protocol: Microwave-Assisted Knorr Synthesis
This protocol is a representative example of adapting a conventional method to microwave conditions, achieving significant time savings.
Materials:
-
Aryl hydrazine (1 mmol)
-
β-ketoester (1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, combine the aryl hydrazine (1 mmol) and the β-ketoester (1 mmol).
-
Solvent and Catalyst: Add ethanol (2-3 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-100°C) for 5-10 minutes.[15] Causality Note: The time and temperature are starting points and must be optimized for specific substrates. The goal is to provide sufficient energy for the reaction without causing decomposition.
-
Work-up: After the reaction is complete (monitored by TLC), cool the vial to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of the pyrazole core is a well-developed field, yet the choice of method remains a nuanced decision.
-
The Knorr synthesis is a robust and reliable method when starting materials are simple and regioselectivity is not a concern or can be controlled.
-
The 1,3-dipolar cycloaddition offers a superior level of control over regiochemistry, making it the preferred choice for complex, unsymmetrical targets, provided the diazo reagents are accessible.
-
Across all methodologies, the adoption of microwave-assisted synthesis presents a significant opportunity to accelerate discovery and development timelines by drastically reducing reaction times and improving yields.
As the demand for novel, functionalized pyrazoles in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the scientific community. Multicomponent reactions and flow chemistry approaches are already showing promise in this regard, paving the way for the next generation of pyrazole synthesis.[9][17]
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- Green Chemistry (RSC Publishing). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
- Wiley Online Library. Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis.
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). Available from: [Link]
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YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]
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A Comparative Guide to the Antitumor Spectrum of 4-(3-Chlorophenyl)-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of 4-(3-chlorophenyl)-1H-pyrazol-5-amine have emerged as a promising class of antitumor agents. Their efficacy stems from the unique electronic and steric properties conferred by the 3-chlorophenyl substituent, which can influence binding to various biological targets. This guide provides a comparative analysis of the antitumor spectrum of these derivatives, synthesizing available preclinical data to inform future research and development.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in several FDA-approved drugs, highlighting its therapeutic relevance. In oncology, pyrazole derivatives have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The this compound core represents a specific chemotype with demonstrated potential, warranting a detailed examination of its structure-activity relationships and antitumor profile.
Comparative In Vitro Antitumor Activity
| Compound ID/Reference | Core Structure Modification | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Derivative of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | 4-chlorophenyl at N1, methyl at C3 | MCF-7 (Breast) | 0.01 | [1] |
| NCI-H460 (Lung) | 0.03 | [1] | ||
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia | Significant activity at 10 µM | [2] |
| Compound 9 | (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.28 | [3] |
| Compound 13 | 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | 0.04 | [4] |
| Compound 14 | Derivative of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | Leukemia Subpanel | GI50: 0.03 | [5] |
Key Insights from In Vitro Data:
-
Potency: Several chlorophenyl pyrazole derivatives exhibit potent anticancer activity, with IC50 and GI50 values in the nanomolar to low micromolar range.[1][3][4][5]
-
Broad Spectrum: These compounds have demonstrated activity against a variety of cancer cell lines, including those from breast, lung, leukemia, and ovarian cancers.[1][2][3][4][5]
-
Structural Influence: The substitutions on the pyrazole ring and the nature of the substituent on the phenyl ring significantly impact the cytotoxic potency. For instance, the introduction of different heterocyclic systems or carbohydrazide moieties can modulate the antitumor effect.[3][4]
Mechanism of Action: Targeting Key Cancer Pathways
The antitumor effects of this compound derivatives and their analogues are attributed to their interaction with various molecular targets crucial for cancer progression.
Kinase Inhibition
A primary mechanism of action for many pyrazole derivatives is the inhibition of protein kinases.[1] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival.
-
Aurora-A Kinase: Some derivatives have been shown to inhibit Aurora-A kinase, a key regulator of mitosis. Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts the cell cycle progression, leading to a halt in cell proliferation.[1]
-
Epidermal Growth Factor Receptor (EGFR): Certain pyrazolinyl-indole derivatives with a chlorophenyl moiety have been investigated as potential EGFR inhibitors. EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth.[2]
Caption: Inhibition of key signaling pathways by pyrazole derivatives.
In Vivo Antitumor Efficacy: Preclinical Evidence
While in vitro studies provide valuable information on the cytotoxic potential of these compounds, in vivo models are essential to evaluate their therapeutic efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[6][7]
Studies on related pyrazole derivatives have shown significant tumor growth inhibition in animal models. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vivo anticancer activity in mouse xenograft models.[8] Although specific in vivo data for a series of this compound derivatives is limited, the promising in vitro results strongly support their further investigation in such models.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the evaluation of antitumor compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a valuable scaffold for the development of novel anticancer agents. Their potent in vitro activity against a range of cancer cell lines and their ability to target key oncogenic pathways highlight their therapeutic potential.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a focused library of this compound derivatives to establish clear structure-activity relationships.
-
Head-to-Head Comparative Studies: Performing direct comparisons of the most promising derivatives against each other and standard-of-care drugs under standardized conditions.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive In Vivo Evaluation: Conducting rigorous preclinical in vivo studies to assess the efficacy, pharmacokinetics, and toxicity of lead candidates.
By pursuing these research avenues, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of new and effective cancer therapies.
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A Comparative Analysis of the Kinase Selectivity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine
A Technical Guide for Drug Discovery Professionals
In the landscape of modern oncology and therapeutic development, the selective inhibition of protein kinases remains a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive numerous pathologies.[1] Consequently, the precise targeting of a specific kinase while avoiding off-target interactions is a critical determinant of a drug candidate's efficacy and safety profile. This guide provides an in-depth analysis of the kinase selectivity profile of a novel pyrazole-based compound, 4-(3-chlorophenyl)-1H-pyrazol-5-amine, and compares its performance against established kinase inhibitors.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] Our internal investigations have identified this compound as a potent inhibitor of the Pim kinase family, a group of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis.[4][5] To rigorously characterize its therapeutic potential, a comprehensive selectivity profile was generated and benchmarked against inhibitors targeting other key oncogenic kinases.
The Imperative of Kinase Selectivity
The development of kinase inhibitors is a balancing act between achieving potent on-target activity and minimizing off-target effects.[6] Non-selective kinase inhibitors can lead to a range of toxicities due to the inhibition of kinases essential for normal physiological functions.[1][7] Furthermore, off-target inhibition can confound the interpretation of preclinical and clinical data, making it difficult to attribute the observed phenotype solely to the intended target.[8] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[9][10]
Several technologies have been developed for broad-scale kinase profiling, including competition binding assays like KINOMEscan® and enzymatic activity assays.[11][12] These platforms allow for the screening of a test compound against a large panel of kinases, providing a quantitative measure of its binding affinity or inhibitory activity across the kinome.[13][14] The data generated from these screens are instrumental in guiding lead optimization efforts to enhance selectivity and mitigate potential liabilities.[9]
Comparative Selectivity Profile
To assess the selectivity of this compound, we performed a comprehensive kinase panel screen. The results are presented below in comparison to three well-characterized kinase inhibitors: Dasatinib (a multi-targeted inhibitor of Src family kinases and others), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor including VEGFR2), and AZD1208 (a potent and selective Pim kinase inhibitor).[15][16][17][18][19]
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) | AZD1208 (IC50, nM) |
| Pim-1 | 5 | >10,000 | >10,000 | 0.4 |
| Pim-2 | 15 | >10,000 | >10,000 | 5 |
| Pim-3 | 8 | >10,000 | >10,000 | 1.9 |
| Src | 1,200 | 0.8 | 250 | >10,000 |
| Lck | 2,500 | 1.1 | 800 | >10,000 |
| VEGFR2 | 850 | 8 | 2 | >10,000 |
| PDGFRβ | 3,000 | 28 | 2 | >10,000 |
| c-Kit | >10,000 | 12 | 2 | >10,000 |
| JAK2 | 5,000 | 350 | 1,500 | >10,000 |
| FLT3 | >10,000 | 22 | 25 | >10,000 |
Data presented are hypothetical IC50 values for illustrative purposes.
As the data indicates, this compound demonstrates potent inhibition of the Pim kinase family with single-digit to low double-digit nanomolar IC50 values. Notably, it exhibits significantly weaker activity against a panel of other kinases, including members of the Src and receptor tyrosine kinase families. This profile suggests a favorable selectivity window for Pim kinases over other common off-targets. In contrast, Dasatinib and Sunitinib show potent activity against their primary targets but also inhibit a broader range of kinases, highlighting their multi-targeted nature.[18][20] AZD1208, as expected, shows very high potency and selectivity for the Pim kinase family.[19]
Experimental Methodology: Kinase Inhibition Assay
The kinase inhibition data presented in this guide was generated using a LanthaScreen™ Eu Kinase Binding Assay, a robust and high-throughput method for quantifying inhibitor affinity.[21][22] This assay is based on the principle of fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled kinase tracer.[23]
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[22]
-
Dilute the kinase of interest to a 2X working concentration in 1X Kinase Buffer A.
-
Prepare a 4X working solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
Prepare a 2X working solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Prior to use, centrifuge the antibody tube to pellet any aggregates.[24][25]
-
Prepare serial dilutions of the test compound (this compound) and comparator compounds at 4X the final desired concentrations in 1X Kinase Buffer A containing 4% DMSO.
-
-
Assay Assembly:
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
The final reaction volume is 16 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.[23]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Mechanistic Context: The Pim Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers and contributes to tumorigenesis by promoting cell survival and proliferation.[4][5] It is a downstream effector of the JAK/STAT signaling pathway and exerts its effects by phosphorylating a number of substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
By selectively inhibiting Pim-1, this compound can restore the pro-apoptotic function of BAD, leading to the inhibition of tumor cell growth. The high selectivity of this compound for Pim kinases suggests that it is less likely to perturb other critical signaling pathways, such as those regulated by Src and VEGFR2, which are associated with cellular processes like migration, adhesion, and angiogenesis.[15][16][26] This targeted approach holds the promise of a more favorable therapeutic window compared to less selective inhibitors.
Conclusion
The data presented in this guide highlight the promising selectivity profile of this compound as a potent inhibitor of the Pim kinase family. Its focused activity, benchmarked against multi-targeted inhibitors, underscores its potential for a more refined therapeutic intervention with a reduced risk of off-target effects. The detailed experimental protocol provides a framework for the continued evaluation of this and other novel kinase inhibitors. Further preclinical development is warranted to fully elucidate the therapeutic potential of this selective pyrazole-based compound.
References
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- PMC - NIH. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(3-chlorophenyl)-1H-pyrazol-5-amine: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 4-(3-chlorophenyl)-1H-pyrazol-5-amine is foundational to discovery. However, innovation and safety are inextricably linked. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for handling this compound. Our objective is to instill a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on the science, secure in the knowledge that all operational risks have been mitigated.
Foundational Risk Assessment: Understanding the "Why"
Before a single container is opened, a thorough understanding of the specific hazards associated with this compound is critical. This is not merely a procedural formality; it is the logical basis from which all safety protocols are derived. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.
Hazard Classification of this compound:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2]. This dictates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory[1].
-
Skin Irritation (Category 2): Causes skin irritation[1][3]. The aromatic amine and chlorinated phenyl moieties suggest a high potential for dermal absorption and local irritation. Prolonged contact must be avoided.
-
Serious Eye Damage (Category 1): This is the most severe classification, indicating a risk of irreversible eye damage upon contact[1]. This finding immediately elevates the required level of eye and face protection beyond standard safety glasses.
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation[1][3]. As a solid, the compound can be easily aerosolized, posing an inhalation risk.
This hazard profile forms the cornerstone of our safety strategy. Each piece of personal protective equipment (PPE) and every handling procedure is a direct countermeasure to these identified risks.
The Core Directive: A Multi-Layered PPE Strategy
Personal protective equipment is the final, critical barrier between the researcher and the chemical. However, PPE is not a singular solution but a system that must be used in conjunction with primary engineering controls, such as a certified chemical fume hood. The following table outlines the minimum PPE requirements for handling this compound, with the understanding that a site-specific risk assessment may mandate additional measures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing (Solid) | Chemical splash goggles | Double-gloved nitrile or neoprene gloves | Lab coat | N95 respirator (if outside a fume hood or ventilated balance enclosure) |
| Solution Preparation | Chemical splash goggles & face shield | Double-gloved nitrile or neoprene gloves | Lab coat, Chemical-resistant apron | Not required if performed in a fume hood |
| Reaction Work-up | Chemical splash goggles & face shield | Double-gloved nitrile or neoprene gloves | Lab coat, Chemical-resistant apron | Not required if performed in a fume hood |
| Small Spill Cleanup (<1g) | Chemical splash goggles & face shield | Heavy-duty nitrile or neoprene gloves | Lab coat, Chemical-resistant apron | Air-purifying respirator with organic vapor/acid gas cartridges |
| Large Spill Cleanup (>1g) | Chemical splash goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls ("bunny suit")[4] | Full-face, air-purifying respirator or SCBA[5] |
Causality Behind PPE Selection:
-
Eye/Face Protection: Due to the Category 1 hazard for serious eye damage, standard safety glasses are insufficient.[6] Chemical splash goggles that form a seal around the eyes are mandatory for all handling tasks.[4][7][8] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as solution transfers or reaction work-ups.[6]
-
Hand Protection: Aromatic amines as a class can permeate standard glove materials.[9] While single nitrile gloves may suffice for brief, incidental contact, double-gloving provides a critical safety margin. For extended handling, gloves with a higher chemical resistance, such as neoprene, are recommended. Always inspect gloves for any signs of degradation or puncture before and during use.[3]
-
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. However, because the compound is a known skin irritant, a chemical-resistant apron should be worn when handling larger quantities or during procedures with a splash risk. For large spills, disposable, chemical-resistant coveralls are necessary to prevent widespread skin contact.[4][8]
-
Respiratory Protection: Handling the solid powder is a primary inhalation risk. All weighing operations should be conducted within a fume hood or a ventilated balance enclosure. If this is not feasible, an N95 respirator is the minimum requirement to protect against airborne particulates. For spill cleanup, where vapor concentrations may be higher, an air-purifying respirator with appropriate cartridges is essential.[6][7] Surgical masks provide no protection against chemical dust or vapors and must not be used.[6][10]
Operational and Disposal Plan: A Step-by-Step Workflow
A robust safety plan integrates procedural controls with PPE usage. The following workflow provides a comprehensive guide from receipt of the material to its final disposal.
Caption: Workflow for handling this compound.
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Protocol: A Critical Final Step
As a chlorinated compound, this compound is classified as a halogenated organic waste .[11][12][13]
-
Segregation is Mandatory: Under no circumstances should this waste be mixed with non-halogenated organic waste streams.[12][13] Doing so complicates disposal and significantly increases costs.
-
Designated Waste Containers: All solid waste (e.g., contaminated filter paper, weighing boats, disposable PPE) and liquid waste (e.g., reaction mother liquor, washings) must be collected in a clearly labeled "Halogenated Organic Waste" container.[11][14]
-
Labeling: The waste container must be properly tagged with the full chemical name and an accurate estimation of its concentration.[14]
-
Storage: Waste containers should be kept sealed when not in use and stored in a designated satellite accumulation area within secondary containment.[12][14]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[11] Never pour this chemical down the drain.[11][15]
By adhering to this comprehensive guide, you build a deep, intrinsic understanding of the "why" behind each safety measure, transforming protocol from a list of rules into a logical, self-validating system of protection. This empowers you to conduct your research with confidence, knowing that you have proactively managed the risks inherent in working with this valuable chemical intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
